molecular formula C19H17F6N7O B15574256 TQ05310

TQ05310

Número de catálogo: B15574256
Peso molecular: 473.4 g/mol
Clave InChI: NBWCZHZMPHWJIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TQ05310 is a useful research compound. Its molecular formula is C19H17F6N7O and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H17F6N7O

Peso molecular

473.4 g/mol

Nombre IUPAC

2-N-[(2-methylpropan-2-yl)oxy]-4-N-[2-(trifluoromethyl)-4-pyridinyl]-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17F6N7O/c1-17(2,3)33-32-16-30-14(11-5-4-6-12(28-11)18(20,21)22)29-15(31-16)27-10-7-8-26-13(9-10)19(23,24)25/h4-9H,1-3H3,(H2,26,27,29,30,31,32)

Clave InChI

NBWCZHZMPHWJIO-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

TQ05310: A Potent Dual Inhibitor of Mutant Isocitrate Dehydrogenase 2 (IDH2) for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a critical oncogenic driver in several malignancies, most notably acute myeloid leukemia (AML). These mutations confer a neomorphic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a pivotal role in epigenetic dysregulation and blockage of cellular differentiation. TQ05310 has emerged as a novel, potent, and orally bioavailable small-molecule inhibitor that uniquely targets both the R140Q and R172K mutations of IDH2. Preclinical studies have demonstrated its superiority over first-generation inhibitors in specific contexts, showcasing its potential as a significant advancement in the targeted therapy of IDH2-mutant cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and detailed experimental protocols for its evaluation.

Introduction: The Role of Mutant IDH2 in Oncogenesis

Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme crucial for the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In certain cancers, including a significant subset of AML, heterozygous point mutations occur in the active site of IDH2, most commonly at arginine 140 (R140Q) and arginine 172 (R172K).[2]

These mutations result in a gain-of-function, enabling the enzyme to reduce α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases. This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which in turn block hematopoietic progenitor cell differentiation and promote leukemogenesis.[1]

The development of targeted inhibitors against mutant IDH2, such as AG-221 (enasidenib), has validated this therapeutic strategy. However, while AG-221 is effective against the IDH2-R140Q mutant, it exhibits weak activity against the IDH2-R172K mutation, which is associated with more severe clinical outcomes.[1][2] This highlights the need for novel inhibitors with a broader spectrum of activity against different IDH2 mutations.

This compound: A Novel Dual Inhibitor of Mutant IDH2

This compound is a rationally designed small-molecule inhibitor developed as a derivative of the AG-221 chemical structure.[3] It is a potent, orally available compound that has demonstrated strong inhibitory effects on both the IDH2-R140Q and IDH2-R172K mutant enzymes.[1][2]

Mechanism of Action

This compound functions as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme. This binding stabilizes an open, inactive conformation of the enzyme, thereby preventing the conversion of α-KG to 2-HG.[3] The reduction in intracellular 2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation and the induction of cellular differentiation.[1][2]

Preclinical Pharmacology

Preclinical studies have shown that this compound effectively inhibits mutant IDH2 enzymatic activity, suppresses 2-HG production, and induces differentiation in cells expressing either the IDH2-R140Q or IDH2-R172K mutation.[1][2] Notably, this compound shows no significant inhibitory activity against wild-type IDH1 or IDH2, nor against mutant IDH1, highlighting its specificity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies, including comparisons with the first-generation IDH2 inhibitor, AG-221.

Table 1: In Vitro Enzymatic Inhibition of Mutant IDH2

CompoundTargetIC50 (nmol/L)
This compoundIDH2-R140Q136.9 ± 15.8
AG-221IDH2-R140Q229.3 ± 23.2
This compoundIDH2-R172K37.9 ± 7.3
AG-221IDH2-R172K624.5 ± 146.3

Data from cell-based enzyme assays.[4]

Table 2: Inhibition of 2-HG Production in Cell Lines

Cell LineCompoundIC50 (nmol/L)
TF-1/IDH2-R140QThis compound9.9 ± 2.8
TF-1/IDH2-R140QAG-22124.7 ± 2.3
TF-1/IDH2-R172KThis compound40.9 ± 1.6
TF-1/IDH2-R172KAG-221732.0 ± 331.4

Data from TF-1 cells treated for 3 days.[4]

Table 3: Pharmacokinetic Parameters of this compound in a U-87 MG/IDH2-R140Q Xenograft Model

Dose (mg/kg)TissueCmax (ng/g or ng/mL)AUC0-24h (hng/mL or hng/g)t1/2 (h)
18.05Plasma2304251437.35
18.05Tumor1013819108219.84
54.14Plasma4771587379.18
54.14Tumor1670028193819.27

Data from female nude mice bearing U-87 MG/IDH2-140Q xenografts after a single oral dose.[4]

Signaling Pathways and Experimental Workflows

Mutant IDH2 Signaling Pathway

The production of 2-HG by mutant IDH2 has profound effects on cellular signaling, primarily through the inhibition of α-KG-dependent dioxygenases. This leads to a block in cellular differentiation and can also impact other pathways, such as NF-κB signaling.

Mutant_IDH2_Signaling Mutant IDH2 Signaling Pathway cluster_TCA Mitochondrion (TCA Cycle) cluster_Neomorphic Neomorphic Activity cluster_Epigenetic Epigenetic Dysregulation cluster_Inhibition Therapeutic Intervention Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH2 Metabolites Metabolites alpha_KG->Metabolites alpha_KG_mut α-Ketoglutarate Two_HG (R)-2-Hydroxyglutarate (Oncometabolite) alpha_KG_mut->Two_HG NADPH -> NADP+ mut_IDH2 Mutant IDH2 (R140Q/R172K) TET TET Dioxygenases Two_HG->TET Inhibition Histone_Demethylases Histone Demethylases Two_HG->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET->DNA_Hypermethylation Leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to Differentiation_Block Block in Hematopoietic Cell Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound This compound->mut_IDH2 Inhibits Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Mutant IDH2 Enzyme Inhibition Assay Two_HG_Assay Intracellular 2-HG Measurement (LC-MS/MS) Enzyme_Assay->Two_HG_Assay Confirms cellular activity CETSA Cellular Thermal Shift Assay (Target Engagement) Enzyme_Assay->CETSA Validates target binding Diff_Assay Cell Differentiation Assay (Flow Cytometry) Two_HG_Assay->Diff_Assay Links 2-HG reduction to phenotype Xenograft Tumor Xenograft Model (e.g., U-87 MG) Diff_Assay->Xenograft Informs in vivo studies PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD Establishes in vivo model Efficacy Anti-tumor Efficacy Assessment PK_PD->Efficacy Correlates exposure with response Start This compound (Test Compound) Start->Enzyme_Assay

References

TQ05310: A Potent Dual Inhibitor of Mutant IDH2 for Inducing Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TQ05310 is a novel and potent small molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants, which are implicated in various cancers, including acute myeloid leukemia (AML).[1][2] Unlike previous inhibitors that show selectivity for the R140Q mutation, this compound effectively targets both common mutations.[1][2] Its mechanism of action centers on the inhibition of the neomorphic enzymatic activity of mutant IDH2, which leads to a reduction in the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2][3] The subsequent decrease in 2-HG levels alleviates the blockade of hematopoietic progenitor cell differentiation, thereby promoting cellular maturation.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of the relevant signaling pathways.

Introduction: The Role of Mutant IDH2 in Oncogensis and Differentiation Blockade

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[3][4] Mutations in IDH1 and IDH2 are frequently observed in several cancers.[4][5] These mutations confer a neomorphic activity, causing the enzyme to convert α-KG to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[3][6]

Accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[3][5][6] this compound was developed as a therapeutic agent to counteract this effect by specifically inhibiting the mutated IDH2 enzyme.[1]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to both the IDH2-R140Q and IDH2-R172K mutant proteins.[1][2] This binding event inhibits the enzyme's ability to produce 2-HG.[1][2] The reduction in intracellular 2-HG levels is the primary mechanism through which this compound restores normal cellular processes. By removing the inhibitory effect of 2-HG on α-KG-dependent dioxygenases, this compound allows for the resumption of normal epigenetic regulation and subsequent cell differentiation.[1][3]

Signaling Pathway

TQ05310_Mechanism_of_Action cluster_0 Mutant IDH2 Enzyme cluster_1 Oncogenic Activity mIDH2 Mutant IDH2 (R140Q or R172K) TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Neomorphic Conversion aKG α-Ketoglutarate aKG->mIDH2 Dioxygenases α-KG-Dependent Dioxygenases TwoHG->Dioxygenases Inhibits Epigenetics Epigenetic Dysregulation (Histone & DNA Hypermethylation) Dioxygenases->Epigenetics Regulates DiffBlock Differentiation Blockade Epigenetics->DiffBlock Leads to This compound This compound This compound->mIDH2 Inhibits

Caption: Mechanism of action of this compound in inhibiting mutant IDH2 and restoring cell differentiation.

Quantitative Data: In Vitro Efficacy

The potency of this compound has been evaluated in cellular assays, demonstrating superior or comparable activity against both IDH2-R140Q and IDH2-R172K mutations when compared to the first-generation inhibitor AG-221.

Table 1: Inhibition of 2-HG Production in TF-1 Cells
Cell LineCompoundIC₅₀ (nM)
TF-1/IDH2-R140Q This compound9.9 ± 2.8
AG-22124.7 ± 2.3
TF-1/IDH2-R172K This compound40.9 ± 1.6
AG-221732.0 ± 331.4
Data from Gao, M. et al. Cancer Sci 2019, 110(10): 3306.[1]
Table 2: Inhibition of Mutant IDH2 Enzymatic Activity
Mutant EnzymeCompoundIC₅₀ (nmol/L)
IDH2-R140Q This compound136.9
AG-221229.3
IDH2-R172K This compound37.9
AG-221624.5
Data from Gao, M. et al. Cancer Sci 2019, 110(10): 3306, as reported in a secondary source.[7]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.

Cell Line Engineering and Culture
  • Cell Lines: Human acute myeloid leukemia (TF-1) and glioblastoma (U-87 MG) cell lines are commonly used.[1][7]

  • Lentiviral Transduction:

    • Human IDH2 (wild-type, R140Q, and R172K) cDNA is cloned into a lentiviral expression vector.

    • Lentiviral particles are produced by co-transfecting HEK293FT cells with the expression vector and packaging plasmids.

    • TF-1 or U-87 MG cells are infected with the viral particles to generate stable cell lines expressing the respective IDH2 variants.[7]

  • Cell Culture: Cells are maintained in appropriate media (e.g., RPMI-1640 for TF-1) supplemented with fetal bovine serum, antibiotics, and any necessary growth factors.

In Vitro 2-HG Production Assay
  • Cell Seeding: Plate the engineered TF-1 or U-87 MG cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a control compound (e.g., AG-221, vehicle) for 72 hours.[7]

  • Cell Lysis: After incubation, lyse the cells.

  • 2-HG Measurement: Measure the intracellular concentration of 2-HG using a 2-HG assay kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: Plot the 2-HG concentration against the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cell Differentiation Assay

This assay measures the induction of erythroid differentiation in TF-1 cells, which is typically blocked by mutant IDH2.

  • Cell Treatment: Treat TF-1 cells expressing IDH2-R140Q or IDH2-R172K with varying concentrations of this compound.

  • Induction of Differentiation: Concurrently, induce erythroid differentiation by adding erythropoietin (EPO) to the culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 3-6 days) to allow for differentiation.

  • Assessment of Differentiation:

    • Measure the levels of hemoglobin (HBG), a marker of erythroid differentiation.[1][7]

    • This can be done via quantitative reverse transcription PCR (qRT-PCR) for HBG mRNA or by western blotting for the HBG protein.[1]

  • Data Analysis: Analyze the concentration-dependent increase in HBG levels to confirm the pro-differentiating effect of this compound.[1]

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Line Preparation cluster_assays Assays start Start with TF-1 or U-87 MG cells lentivirus Infect with Lentivirus (WT, R140Q, R172K) start->lentivirus stable_cells Generate Stable Cell Lines lentivirus->stable_cells treat_2hg Treat cells with this compound (72 hours) stable_cells->treat_2hg treat_diff Treat cells with this compound + EPO stable_cells->treat_diff measure_2hg Measure 2-HG levels (LC-MS/MS) treat_2hg->measure_2hg calc_ic50 Calculate IC₅₀ measure_2hg->calc_ic50 measure_hbg Measure HBG levels (qRT-PCR / Western Blot) treat_diff->measure_hbg assess_diff Assess Differentiation measure_hbg->assess_diff

Caption: Workflow for evaluating this compound's effect on 2-HG production and cell differentiation.

Pharmacokinetics and In Vivo Studies

In vivo studies using a U-87 MG/IDH2-R140Q xenograft model have demonstrated that this compound possesses favorable pharmacokinetic properties.[1][8] After oral administration, this compound achieved high concentrations in tumors, effectively reducing 2-HG levels for a sustained period.[1][7]

Table 3: Pharmacokinetic Parameters of this compound in a Xenograft Model
Dose (mg/kg)TissueCₘₐₓ (ng/g or ng/mL)AUC₂₄ (h·ng/mL)T₁/₂ (h)
18.05 Tumor10,138191,08219.84
Plasma2,279--
54.14 Tumor16,700281,93819.27
Plasma4,725--
Data from Gao, M. et al. Cancer Sci 2019, 110(10): 3306, with additional details from a secondary source.[1][7]

Conclusion and Future Directions

This compound is a potent, dual inhibitor of the IDH2-R140Q and IDH2-R172K mutants, demonstrating significant promise as a therapeutic agent.[1][2] Its ability to reduce the oncometabolite 2-HG and induce cell differentiation in preclinical models provides a strong rationale for its clinical investigation in patients with IDH2-mutated cancers.[1] Future research should continue to explore the full clinical potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, to overcome resistance and improve patient outcomes.

References

An In-Depth Technical Guide on the Investigation of TQ05310 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a critical therapeutic target in a subset of acute myeloid leukemia (AML) cases. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which drives leukemogenesis by blocking cellular differentiation. TQ05310 is a novel, potent, and selective small-molecule inhibitor targeting key IDH2 mutations, including R140Q and the clinically more challenging R172K variant. Preclinical data demonstrates this compound's superior potency over existing inhibitors in reducing 2-HG levels, inducing differentiation of AML cells, and favorable pharmacokinetic properties. Early clinical findings support its potential as a promising therapeutic agent for AML patients harboring these specific mutations. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to evaluate this compound.

Mechanism of Action and Signaling Pathway

Mutations in IDH2, commonly at the R140 and R172 residues, alter the enzyme's active site. Instead of its normal function of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to 2-HG.[1][2] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in hematopoietic progenitor cell differentiation, a hallmark of AML.[1]

This compound is an allosteric inhibitor that binds to the mutant IDH2 enzyme, likely at the dimer interface, locking it in an inactive conformation.[2][3] This prevents the catalytic reduction of α-KG to 2-HG. The subsequent decrease in intracellular 2-HG levels relieves the inhibition of α-KG-dependent dioxygenases, thereby restoring normal epigenetic regulation and allowing for the terminal differentiation of leukemic blasts.[1][2]

TQ05310_Mechanism_of_Action cluster_0 Normal Cell (Wild-Type IDH2) cluster_1 AML Cell (Mutant IDH2) cluster_2 This compound Treatment Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH2-WT Histone_Demethylation Histone_Demethylation aKG->Histone_Demethylation α-KG Dependent Dioxygenases Differentiation Differentiation Histone_Demethylation->Differentiation Promotes aKG_mut α-Ketoglutarate TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG_mut->TwoHG IDH2-R140Q/R172K (Neomorphic Activity) aKG_Dep_Enz_Inhib α-KG Dependent Dioxygenases TwoHG->aKG_Dep_Enz_Inhib Inhibits Diff_Block Differentiation Block aKG_Dep_Enz_Inhib->Diff_Block Leads to AML_Leukemogenesis Leukemogenesis Diff_Block->AML_Leukemogenesis Drives This compound This compound IDH2_mut IDH2-R140Q/R172K This compound->IDH2_mut Allosterically Inhibits TwoHG_prod_block Reduced 2-HG IDH2_mut->TwoHG_prod_block Blocks Production of 2-HG Restore_Diff Therapeutic Effect TwoHG_prod_block->Restore_Diff Restores Differentiation

Figure 1: Signaling pathway of mutant IDH2 in AML and the inhibitory mechanism of this compound.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated through enzymatic assays, cell-based models, and in vivo xenograft studies. The data consistently demonstrates its high potency and selectivity, particularly against the IDH2-R172K mutation, which is less sensitive to the first-generation inhibitor AG-221 (Enasidenib).[1][4]

Table 1: In Vitro Enzymatic and Cellular Inhibitory Activity (IC50)
Target / Cell LineThis compound IC50 (nmol/L)AG-221 (Enasidenib) IC50 (nmol/L)Assay Type
IDH2-R140Q 136.9 ± 15.8229.3 ± 23.2Cell-based Enzymatic Activity
IDH2-R172K 37.9 ± 7.3 624.5 ± 146.3 Cell-based Enzymatic Activity
TF-1/IDH2-R140Q 9.9 ± 2.824.7 ± 2.32-HG Inhibition
TF-1/IDH2-R172K 40.9 ± 1.6 732.0 ± 331.4 2-HG Inhibition
IDH1/2-WT, IDH1-R132C/H No apparent inhibitory effectsNo apparent inhibitory effectsCell-based Enzymatic Activity
Data sourced from Gao, M. et al. Cancer Sci 2019.[1][4]
Table 2: In Vivo Pharmacokinetics of this compound in U-87 MG/IDH2-R140Q Xenograft Model
Dose (mg/kg, single oral)TissueCmax (ng/g)AUC0-24h (h·ng/mL)T1/2 (h)
18.05 Tumor10,138191,08219.84
Plasma2,30425,1427.35
54.14 Tumor16,700281,93819.27
Plasma4,77158,7379.18
Data sourced from Gao, M. et al. Cancer Sci 2019.[4][5]

Early Clinical Trial Data

This compound, also referred to as TQB3455 in clinical trials, has been evaluated in a Phase 1 study for patients with relapsed/refractory AML and myelodysplastic syndrome (MDS) harboring IDH2 mutations.

Table 3: Phase 1 Clinical Trial Efficacy of TQB3455 (this compound) Monotherapy
Patient CohortEndpointResult
All mIDH2 AML/MDS Patients (n=32) Overall Response Rate (ORR)40.63%
IDH2-R172K Mutation (n=14) Overall Response Rate (ORR)66.67%
Complete Remission (CR) Rate41.67%
Data presented at ASH 2022.[6]

Experimental Protocols and Workflow

The preclinical evaluation of this compound followed a standard drug discovery workflow, progressing from enzymatic assays to cell-based models and finally to in vivo animal studies.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Translation EnzymaticAssay 1. Mutant IDH2 Enzymatic Assay Cell2HG 2. Cellular 2-HG Inhibition Assay EnzymaticAssay->Cell2HG Confirm Cell Permeability & Target Engagement CellDiff 3. AML Cell Differentiation Assay Cell2HG->CellDiff Assess Phenotypic Effect PK_PD 4. Pharmacokinetics & Pharmacodynamics CellDiff->PK_PD Establish In Vivo Dose & Exposure Xenograft 5. AML Xenograft Efficacy Model PK_PD->Xenograft Evaluate Anti-Tumor Activity Phase1 6. Phase 1 Clinical Trial Xenograft->Phase1 Safety & Efficacy in Patients

Figure 2: Preclinical to clinical experimental workflow for this compound evaluation.

Mutant IDH2 Enzymatic Activity Assay

This assay quantifies the ability of a compound to inhibit the neomorphic activity of mutant IDH2 enzymes.

  • Principle: The conversion of α-KG to 2-HG by mutant IDH2 consumes NADPH. The rate of NADPH depletion, measured by a decrease in fluorescence or absorbance, is proportional to the enzyme's activity.

  • Methodology:

    • Enzyme Source: Recombinant human IDH2-R140Q or IDH2-R172K protein is used.

    • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl₂, and DTT.

    • Assay Plate Setup: Add reaction buffer, recombinant enzyme, and varying concentrations of this compound (or vehicle control) to wells of a 96-well plate.

    • Initiation: Start the reaction by adding a mixture of substrates: α-ketoglutarate and NADPH.

    • Detection: Monitor the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time using a plate reader.

    • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular 2-HG Inhibition Assay

This assay measures the reduction of the oncometabolite 2-HG in AML cells expressing mutant IDH2.

  • Principle: Intracellular 2-HG levels are quantified using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Methodology:

    • Cell Culture: Culture TF-1 (AML) or U-87 MG (glioblastoma) cells engineered to express IDH2-R140Q or IDH2-R172K.

    • Treatment: Seed cells in multi-well plates and treat with a dose range of this compound for 72 hours.

    • Metabolite Extraction: Harvest the cells, wash with PBS, and perform metabolite extraction using a cold methanol/acetonitrile/water solution.

    • Sample Preparation: Centrifuge the extracts to pellet protein and debris. Collect the supernatant and dry it under nitrogen or using a vacuum concentrator.

    • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent. Inject the sample into an LC-MS/MS system equipped with a chiral column to separate D- and L-2-HG enantiomers.

    • Data Analysis: Quantify the peak area corresponding to 2-HG and normalize to an internal standard and cell number. Calculate IC50 values for 2-HG reduction.

AML Cell Differentiation Assay

This assay assesses the ability of this compound to overcome the differentiation block in AML cells.

  • Principle: The TF-1 cell line is an erythroleukemia model that can be induced to differentiate along the erythroid lineage, a process marked by the production of hemoglobin. Mutant IDH2 blocks this process, and an effective inhibitor will restore it.

  • Methodology:

    • Cell Culture: Culture TF-1 cells expressing IDH2-R140Q or IDH2-R172K in RPMI-1640 medium supplemented with human granulocyte/monocyte-colony stimulating factor (hGM-CSF).

    • Differentiation Induction: Wash cells to remove hGM-CSF and resuspend in medium containing recombinant human erythropoietin (rhEPO) to stimulate erythroid differentiation.

    • Treatment: Concurrently treat the cells with varying concentrations of this compound for 4-7 days.

    • Hemoglobin Measurement: Lyse the cells and measure the hemoglobin (HBG) content using a colorimetric assay (e.g., Drabkin's reagent or a commercial hemoglobin assay kit) that measures absorbance at ~540 nm.

    • Data Analysis: Normalize hemoglobin levels to total protein content and plot the increase in hemoglobin as a function of this compound concentration.

In Vivo Xenograft Model

This model evaluates the pharmacokinetics, pharmacodynamics (2-HG reduction), and anti-tumor efficacy of this compound in a living organism.

  • Principle: Human AML or other tumor cells expressing mutant IDH2 are implanted into immunodeficient mice to grow as tumors. The mice are then treated with the drug to assess its effects on tumor growth and target engagement.

  • Methodology:

    • Animal Model: Use severely immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.

    • Cell Implantation: Subcutaneously inject U-87 MG cells expressing IDH2-R140Q into the flank of each mouse.

    • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses).

    • Drug Administration: Administer this compound orally according to the predetermined schedule.

    • Pharmacokinetics (PK): At various time points after dosing, collect blood and tumor tissue to measure this compound concentrations using LC-MS/MS.

    • Pharmacodynamics (PD): Measure 2-HG levels in the collected tumor tissue using LC-MS/MS to confirm target engagement.

    • Efficacy Assessment: Measure tumor volumes 2-3 times per week. At the end of the study, excise and weigh the tumors.

    • Data Analysis: Analyze PK parameters (Cmax, AUC, T1/2). Compare tumor growth rates and final tumor weights between treatment and control groups to determine efficacy.

Conclusion and Future Directions

This compound is a highly potent, dual inhibitor of IDH2-R140Q and IDH2-R172K mutants, with a preclinical profile superior to first-generation inhibitors, especially against the R172K variant.[1] It effectively suppresses the oncometabolite 2-HG, induces differentiation in AML cell models, and demonstrates favorable in vivo pharmacokinetics and pharmacodynamics.[1][4] Encouraging early clinical data in AML and MDS patients, particularly those with the IDH2-R172K mutation, underscore its therapeutic potential.[6] Further clinical investigation, including combination therapies with agents like azacitidine, is warranted to fully establish its role in the treatment landscape for IDH2-mutant AML.

References

TQ05310: A Technical Guide to a Novel Dual Inhibitor of Mutant Isocitrate Dehydrogenase 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TQ05310 is a novel and potent small-molecule inhibitor targeting mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, specifically the R140Q and R172K variants, which are implicated in various cancers, including acute myeloid leukemia (AML).[1][2] Developed as a derivative of AG-221 (enasidenib), this compound demonstrates superior potency against both key IDH2 mutants.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Properties

This compound is a rationally designed derivative of AG-221.[1] While the exact molecular formula and weight have not been publicly disclosed, its structure is characterized by a core designed for potent and selective inhibition of the mutant IDH2 enzyme.

Table 1: Chemical and Physical Properties of this compound (Inferred and Reported)

PropertyValueReference
Chemical Structure Derivative of AG-221[1]
Target(s) Mutant Isocitrate Dehydrogenase 2 (IDH2-R140Q and IDH2-R172K)[1][2]
Physical State Not Reported
Solubility Not Reported
Stability Not Reported

Mechanism of Action

Mutations in IDH2, a key enzyme in the citric acid cycle, lead to a neomorphic activity that converts α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][3] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.

This compound functions as a potent inhibitor of the IDH2-R140Q and IDH2-R172K mutant enzymes.[1] By binding to these mutant proteins, this compound blocks the production of 2-HG.[1] The subsequent reduction in 2-HG levels is believed to restore normal cellular differentiation.[1]

cluster_0 Mutant IDH2 Signaling Pathway cluster_1 Therapeutic Intervention Mutant_IDH2 Mutant IDH2 (R140Q / R172K) 2_HG (R)-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2_HG Neomorphic Activity alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 NADPH NADPH NADPH->Mutant_IDH2 Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Restored_Differentiation Restored Cellular Differentiation Differentiation_Block->Restored_Differentiation Reversal This compound This compound This compound->Mutant_IDH2 Inhibition Start Start: Mutant IDH2-expressing cells Lysis Cell Lysis (e.g., RIPA buffer) Start->Lysis Centrifugation Centrifugation (13,000 x g, 40 min, 4°C) Lysis->Centrifugation Supernatant Collect Supernatant (Cell Lysate) Centrifugation->Supernatant Reaction_Setup Set up reaction with: - Cell Lysate - this compound (or vehicle) - NADPH - α-KG Supernatant->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Measurement Measure NADPH consumption (Spectrophotometrically) Incubation->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

References

The Pharmacological Profile of TQ05310: A Potent Dual Inhibitor of Mutant Isocitrate Dehydrogenase 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

TQ05310 is an investigational, orally available small molecule inhibitor targeting mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme. This document provides a comprehensive overview of its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, and detailed experimental methodologies, to support further research and development efforts.

Core Mechanism of Action

This compound is a potent inhibitor of two key oncogenic mutants of IDH2: R140Q and R172K.[1][2] In various cancers, including acute myeloid leukemia (AML), these mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2][3] Elevated levels of 2-HG disrupt normal cellular differentiation processes.[1][4] this compound acts by binding to these mutant IDH2 enzymes, inhibiting their activity, and thereby reducing 2-HG production.[1][2] This restoration of normal α-KG levels helps to induce the differentiation of cancer cells.[1][2] Unlike the earlier-generation inhibitor AG-221 (Enasidenib), which is primarily active against the IDH2-R140Q mutant, this compound demonstrates potent inhibitory activity against both the R140Q and the clinically more aggressive R172K mutations.[1][2]

Signaling Pathway of this compound Action

TQ05310_MOA cluster_0 Mutant IDH2 Enzyme cluster_1 Cellular Effect Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q/R172K) alpha_KG α-Ketoglutarate alpha_KG->mIDH2 Neomorphic Activity NADPH NADPH NADPH->mIDH2 Two_HG 2-Hydroxyglutarate (Oncometabolite) mIDH2->Two_HG NADP NADP mIDH2->NADP Differentiation_Block Blockage of Cell Differentiation Two_HG->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis This compound This compound This compound->mIDH2 Inhibition Differentiation Induction of Cell Differentiation This compound->Differentiation

Caption: Mechanism of action of this compound on mutant IDH2 signaling.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound in comparison to AG-221.

Table 1: In Vitro Inhibitory Activity
CompoundTargetAssay TypeIC50 (nmol/L)
This compound IDH2-R140QCell-based Enzyme Assay136.9
AG-221IDH2-R140QCell-based Enzyme Assay229.3
This compound IDH2-R172KCell-based Enzyme Assay37.9
AG-221IDH2-R172KCell-based Enzyme Assay624.5
This compound TF-1/IDH2-R140Q2-HG Production9.9 ± 2.8
AG-221TF-1/IDH2-R140Q2-HG Production24.7 ± 2.3
This compound TF-1/IDH2-R172K2-HG Production40.9 ± 1.6
AG-221TF-1/IDH2-R172K2-HG Production732.0 ± 331.4

Data sourced from Gao, M. et al. Cancer Sci 2019, 110(10): 3306 and other reports.[1][4]

Table 2: In Vivo Pharmacokinetics in a U-87 MG Xenograft Mouse Model
Dose (mg/kg)TissueCmax (ng/g)AUC24 (h·ng/mL)T1/2 (h)
18.05Tumor1013819108219.84
54.14Tumor1670028193819.27

Data sourced from Gao, M. et al. Cancer Sci 2019, 110(10): 3306.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Mutant IDH2 Enzymatic Activity Assay

This assay quantifies the ability of this compound to inhibit the neomorphic activity of mutant IDH2 enzymes.

  • Cell Lysate Preparation: U-87 MG cells are engineered to exogenously express the IDH2-R140Q or IDH2-R172K mutant proteins.[3] Cells are harvested and lysed to release the cellular proteins, including the mutant IDH2 enzymes.

  • Reaction Mixture: The cell lysates are incubated in a reaction buffer containing α-ketoglutarate (the substrate for the neomorphic reaction) and NADPH (the cofactor).

  • Compound Incubation: Various concentrations of this compound or a vehicle control are added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The enzymatic reaction involves the conversion of NADPH to NADP+, and the rate of this conversion is proportional to the enzyme's activity.

  • Detection: The decrease in NADPH concentration is measured spectrophotometrically by monitoring the absorbance at 340 nm.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular 2-HG Production Assay

This cell-based assay measures the reduction of the oncometabolite 2-HG in response to this compound treatment.

  • Cell Culture: TF-1 or U-87 MG cells expressing either IDH2-R140Q or IDH2-R172K are cultured under standard conditions.[3][4]

  • Compound Treatment: Cells are treated with varying concentrations of this compound or AG-221 for 72 hours.[4]

  • Metabolite Extraction: After treatment, the cells are harvested, and intracellular metabolites are extracted, typically using a methanol-based solution.

  • Quantification by LC-MS/MS: The levels of 2-HG in the cell extracts are quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3]

  • Data Analysis: The 2-HG levels in treated cells are compared to those in vehicle-treated control cells to determine the percentage of inhibition. IC50 values are calculated from the dose-response data.

Cell Differentiation Assay

This assay assesses the ability of this compound to overcome the differentiation block caused by mutant IDH2.

  • Cell Model: TF-1 acute myeloid leukemia cells, which can be induced to differentiate into the erythroid lineage, are used.[1][4] These cells are engineered to express IDH2-R140Q or IDH2-R172K.

  • Induction of Differentiation: The cells are cultured in the presence of erythropoietin (EPO) to stimulate erythroid differentiation.

  • Compound Treatment: The cells are concurrently treated with different concentrations of this compound or a control compound.

  • Differentiation Marker Measurement: After a period of incubation, the expression of a differentiation marker, such as hemoglobin (HBG), is measured.[1][4] This can be done at the protein level (e.g., by Western blot) or mRNA level (e.g., by qRT-PCR).

  • Data Analysis: An increase in the expression of the differentiation marker in this compound-treated cells compared to untreated cells indicates that the compound has successfully induced cell differentiation.[1]

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_assays In Vitro Assays cluster_outputs Key Outputs Enzyme_Assay Enzymatic Activity Assay IC50 Enzyme IC50 Enzyme_Assay->IC50 2HG_Assay Cellular 2-HG Assay 2HG_IC50 2-HG IC50 2HG_Assay->2HG_IC50 Diff_Assay Cell Differentiation Assay Diff_Induction Differentiation Induction Diff_Assay->Diff_Induction Start This compound Start->Enzyme_Assay Start->2HG_Assay Start->Diff_Assay

Caption: Workflow for the in vitro pharmacological profiling of this compound.

In Vivo Efficacy and Pharmacokinetics

The in vivo activity of this compound was evaluated in a tumor xenograft model.

U-87 MG Xenograft Model
  • Cell Implantation: U-87 MG glioblastoma cells engineered to express IDH2-R140Q are implanted subcutaneously into immunodeficient mice.[5]

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Drug Administration: Mice are treated with oral doses of this compound (e.g., 18.05 or 54.14 mg/kg).[4][5]

  • Pharmacokinetic Analysis: At various time points after dosing, blood and tumor tissue are collected. The concentrations of this compound in plasma and tumor are determined by LC-MS/MS to calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life.[4][5]

  • Pharmacodynamic Analysis: The levels of the oncometabolite 2-HG in the tumor tissue are measured to assess the extent and duration of target engagement.[4][5]

The results from these studies indicate that this compound has favorable pharmacokinetic properties and effectively reduces 2-HG levels in the tumor tissue, demonstrating its potential for in vivo efficacy.[1][2]

Selectivity Profile

This compound exhibits a high degree of selectivity. It potently inhibits the IDH2-R140Q and IDH2-R172K mutants but does not show significant activity against wild-type IDH1 or IDH2 enzymes, nor against mutant IDH1.[1][2][4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The binding of this compound to the IDH2-R140Q mutant is mediated by the Q316 residue.[1][2]

Conclusion

This compound is a novel and potent dual inhibitor of the IDH2-R140Q and IDH2-R172K mutants. Its ability to effectively inhibit both mutations, particularly the less responsive R172K variant, represents a significant advantage over existing therapies.[1] The compound demonstrates strong in vitro activity in reducing the oncometabolite 2-HG and inducing cell differentiation. Furthermore, it possesses favorable in vivo pharmacokinetic characteristics and achieves significant target modulation in tumor models.[1][2] These findings establish a strong preclinical rationale for the continued clinical development of this compound as a targeted therapy for patients with IDH2-mutant cancers.[1][2]

References

Understanding the Enzymatic Inhibition of Mutant Isocitrate Dehydrogenase 2 by TQ05310: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are significant drivers in various cancers, including acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. TQ05310 has emerged as a potent and selective inhibitor of two clinically relevant IDH2 mutants, R140Q and R172K. This technical guide provides an in-depth overview of the enzymatic inhibition by this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound was evaluated in cell-based enzyme assays against various IDH1 and IDH2 enzyme forms. The half-maximal inhibitory concentrations (IC50) were determined and are summarized below, alongside a comparison with the known IDH2-R140Q inhibitor, AG-221.

Enzyme TargetThis compound IC50 (nmol/L)AG-221 IC50 (nmol/L)
IDH2-R140Q 136.9 ± 15.8[1]229.3 ± 23.2[1]
IDH2-R172K 37.9 ± 7.3[1]624.5 ± 146.3[1]
IDH2-WT No apparent inhibitionNo apparent inhibition
IDH1-WT No apparent inhibitionNo apparent inhibition
IDH1-R132C No apparent inhibitionNo apparent inhibition
IDH1-R132H No apparent inhibitionNo apparent inhibition

Table 1: Comparative IC50 values of this compound and AG-221 against various IDH enzymes. Data is presented as mean ± standard deviation.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the neomorphic activity of mutant IDH2 enzymes. This inhibition leads to a reduction in the oncometabolite 2-HG, which in turn alleviates the downstream blockade of cellular differentiation. The binding of this compound to the mutant IDH2 protein has been confirmed through cellular thermal shift assays (CETSA), which demonstrate direct target engagement within the cellular environment.[1] For the IDH2-R140Q mutant, the amino acid residue Q316 has been identified as a critical component for the binding of this compound.[1] While the precise kinetic mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound has not been explicitly detailed in the available literature, other allosteric inhibitors of mutant IDH enzymes have been shown to be competitive with respect to Mg2+ or the Mg2+-isocitrate complex.

G cluster_0 Mutant IDH2 Enzyme cluster_1 Cellular Processes cluster_2 Inhibitor Action Mutant_IDH2 Mutant IDH2 (R140Q or R172K) 2_HG (R)-2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2_HG Neomorphic Activity Alpha_KG α-Ketoglutarate Alpha_KG->Mutant_IDH2 Substrate Differentiation_Block Block of Cellular Differentiation 2_HG->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis This compound This compound This compound->Mutant_IDH2 Inhibition G start Start step1 Culture U-87 MG cells exogenously expressing mutant IDH2 genes start->step1 step2 Incubate cell lysates with varying concentrations of this compound step1->step2 step3 Measure mutant IDH2 enzymatic activity step2->step3 step4 Calculate IC50 values from dose-response curves step3->step4 end_node End step4->end_node G start Start step1 Treat cells expressing mutant IDH2 with this compound for 72 hours start->step1 step2 Remove media and extract 2-HG using 80% aqueous methanol step1->step2 step3 Determine 2-HG concentration using LC-MS/MS step2->step3 end_node End step3->end_node G start Start step1 Treat U-87 MG cells expressing mutant IDH2 with this compound for 1 hour start->step1 step2 Heat cell lysates to various temperatures step1->step2 step3 Separate soluble proteins from precipitated aggregates step2->step3 step4 Detect the amount of soluble mutant IDH2 protein at each temperature step3->step4 step5 Analyze the thermal stabilization induced by this compound binding step4->step5 end_node End step5->end_node

References

Methodological & Application

TQ05310 Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of TQ05310 dosage and administration for in vivo mouse models, based on available preclinical data. The protocols outlined below are intended to serve as a guide for designing and executing efficacy and pharmacodynamic studies.

Introduction

This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants.[1] These mutations are implicated in various cancers, where they lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] 2-HG accumulation disrupts normal cellular metabolism and epigenetic regulation, contributing to oncogenesis. This compound exerts its therapeutic effect by inhibiting the mutant IDH2 enzyme, thereby reducing 2-HG levels and promoting the differentiation of cancer cells.[1]

Mechanism of Action

Mutations in the IDH2 enzyme at arginine residues R140 and R172 confer a new enzymatic activity, the conversion of α-ketoglutarate (α-KG) to 2-HG. This oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. The resulting hypermethylation state blocks cellular differentiation and contributes to tumor development. This compound is an orally available small molecule that specifically inhibits these mutant forms of IDH2, leading to a decrease in 2-HG levels and the restoration of normal cellular differentiation pathways.

TQ05310_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Downstream Effects Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 (R140Q/R172K) Isocitrate->Mutant_IDH2 Wild-type activity blocked alpha_KG α-Ketoglutarate 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2_HG alpha_KG->Mutant_IDH2 Neomorphic activity Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation This compound This compound This compound->Mutant_IDH2 Inhibition Restored_Differentiation Restored Cellular Differentiation This compound->Restored_Differentiation Blocked_Differentiation Blocked Cellular Differentiation Epigenetic_Dysregulation->Blocked_Differentiation Tumorigenesis Tumorigenesis Blocked_Differentiation->Tumorigenesis PK_PD_Workflow Cell_Culture 1. Cell Culture (U-87 MG/IDH2-R140Q) Tumor_Implantation 2. Tumor Implantation (Subcutaneous) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Dosing 5. Single Oral Gavage (this compound or Vehicle) Randomization->Dosing Sample_Collection 6. Sample Collection (Blood & Tumor) Dosing->Sample_Collection Bioanalysis 7. Bioanalysis (LC-MS/MS) Sample_Collection->Bioanalysis PK_Analysis PK Analysis (this compound levels) Bioanalysis->PK_Analysis PD_Analysis PD Analysis (2-HG levels) Bioanalysis->PD_Analysis Efficacy_Workflow Tumor_Implantation 1. Tumor Implantation Tumor_Growth 2. Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization 3. Randomization Tumor_Growth->Randomization Repeated_Dosing 4. Daily Oral Gavage (e.g., 21-28 days) Randomization->Repeated_Dosing Monitoring 5. Monitor Tumor Volume & Body Weight Repeated_Dosing->Monitoring Endpoint 6. End of Study Monitoring->Endpoint Tumor_Excision Tumor Excision & Weight Endpoint->Tumor_Excision PD_Analysis Optional: 2-HG Analysis Endpoint->PD_Analysis

References

Application Notes and Protocols for Measuring 2-HG Levels Following TQ05310 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are implicated in various cancers, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). TQ05310 is a potent and selective inhibitor of mutant IDH2, specifically targeting the R140Q and R172K variants.[1][2] By inhibiting the neomorphic activity of these mutant enzymes, this compound effectively suppresses the production of 2-HG.[1][2][3] Accurate measurement of 2-HG levels is therefore a critical pharmacodynamic biomarker for assessing the target engagement and therapeutic efficacy of this compound in both preclinical and clinical settings.

These application notes provide detailed protocols for the quantification of 2-HG in biological samples following treatment with this compound, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold-standard for this application.

Signaling Pathway and Mechanism of Action

Mutant IDH2 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to 2-HG.[3] This accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[4] this compound directly binds to and inhibits the mutant IDH2 enzyme, restoring normal metabolic function and reducing 2-HG levels.[1]

TQ05310_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Downstream Effects aKG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q, R172K) aKG->mutant_IDH2 two_HG 2-Hydroxyglutarate (2-HG) mutant_IDH2->two_HG Dioxygenases α-KG-Dependent Dioxygenases two_HG->Dioxygenases This compound This compound This compound->mutant_IDH2 Epigenetic_Alterations Epigenetic Alterations Dioxygenases->Epigenetic_Alterations Differentiation_Block Differentiation Block Epigenetic_Alterations->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis 2HG_Measurement_Workflow sample_prep 1. Sample Preparation (Cells, Tissue, Plasma, Urine) extraction 2. Metabolite Extraction (e.g., 80% Methanol) sample_prep->extraction derivatization 3. Chiral Derivatization (with DATAN) extraction->derivatization lcms_analysis 4. LC-MS/MS Analysis derivatization->lcms_analysis data_analysis 5. Data Analysis (Quantification against Standard Curve) lcms_analysis->data_analysis

References

Application Notes and Protocols for Testing TQ05310 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TQ05310 is a potent and selective small-molecule inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants.[1][2] These mutations are found in various cancers, including acute myeloid leukemia (AML).[2][3] Mutant IDH2 enzymes gain a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][4] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[4][5] this compound selectively inhibits this mutant IDH2 activity, leading to a reduction in 2-HG levels and the induction of cellular differentiation.[1][2]

These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in comparison to AG-221 (Enasidenib), another IDH2 inhibitor.

Table 1: Cell-Based Enzymatic Inhibitory Activity of this compound and AG-221 [1][6]

Enzyme TargetThis compound IC₅₀ (nmol/L)AG-221 IC₅₀ (nmol/L)
IDH2-R140Q136.9 ± 15.8229.3 ± 23.2
IDH2-R172K37.9 ± 7.3624.5 ± 146.3
IDH2-WTNo apparent effectNo apparent effect
IDH1-WTNo apparent effectNo apparent effect
IDH1-R132CNo apparent effectNo apparent effect
IDH1-R132HNo apparent effectNo apparent effect

Table 2: Inhibition of 2-HG Production in U-87 MG Cells by this compound and AG-221 at 0.2 µmol/L [6]

Cell LineThis compound (% Inhibition)AG-221 (% Inhibition)
U-87 MG IDH2-R140Q78.2%67.3%
U-87 MG IDH2-R172K74.7%Similar to vehicle

Signaling Pathway and Experimental Workflow

TQ05310_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus Isocitrate Isocitrate Mutant_IDH2 Mutant IDH2 (R140Q/R172K) Isocitrate->Mutant_IDH2 Isocitrate Dehydrogenase (Normal Activity - Lost) alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 Neomorphic Activity Mutant_IDH2->alpha_KG 2_HG 2-Hydroxyglutarate (Oncometabolite) Mutant_IDH2->2_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2_HG->Epigenetic_Dysregulation Inhibition of α-KG-dependent dioxygenases This compound This compound This compound->Mutant_IDH2 Inhibition Differentiation Cell Differentiation This compound->Differentiation Promotes Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of this compound action on the mutant IDH2 pathway.

TQ05310_Efficacy_Testing_Workflow cluster_Assays 4. Efficacy Assays Cell_Culture 1. Cell Culture (e.g., TF-1, U-87 MG with mutant IDH2 expression) Compound_Treatment 2. Treatment - this compound (Dose-response) - Vehicle Control - Positive Control (e.g., AG-221) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 72 hours) Compound_Treatment->Incubation 2HG_Assay 2-HG Production Assay (LC-MS/MS) Incubation->2HG_Assay Differentiation_Assay Differentiation Assay (Flow Cytometry, qPCR) Incubation->Differentiation_Assay Viability_Assay Cell Viability Assay (e.g., DNA-based) Incubation->Viability_Assay Data_Analysis 5. Data Analysis - IC50/EC50 Calculation - Statistical Analysis 2HG_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: General workflow for in vitro testing of this compound efficacy.

Experimental Protocols

Cell Line Selection and Culture
  • Recommended Cell Lines:

    • TF-1: An erythroleukemia cell line that can be engineered to express doxycycline-inducible mutant IDH2 (R140Q or R172K).[1] This model is particularly useful for studying effects on hematopoietic differentiation.

    • U-87 MG: A glioblastoma cell line that can be engineered to express mutant IDH2. Useful for solid tumor models.[4][6]

    • HEK293T: For initial enzymatic activity assays using overexpressed proteins.[6]

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂. For inducible cell lines, add doxycycline (B596269) to the culture medium to induce mutant IDH2 expression.

Protocol: Measurement of 2-HG Production by LC-MS/MS

This assay directly measures the inhibitory effect of this compound on the neomorphic activity of mutant IDH2.[1]

  • Materials:

    • Mutant IDH2-expressing cells

    • This compound

    • 80% Methanol (B129727) (pre-chilled to -80°C)

    • Phosphate-buffered saline (PBS)

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Procedure:

    • Seed cells in a 6-well plate at a density that allows for logarithmic growth throughout the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 72 hours.[1]

    • After incubation, collect the cell culture medium.

    • For intracellular 2-HG, wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled 80% methanol to each well to extract metabolites.

    • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex vigorously and incubate at -80°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

    • Analyze the 2-HG levels in the supernatant (or the collected medium) using a validated LC-MS/MS method.

    • Normalize 2-HG levels to cell number or total protein concentration.

Protocol: Cell Differentiation Assay

This compound's primary mechanism of action is the induction of differentiation.[1][2] This can be assessed by measuring the expression of lineage-specific markers. The following is a general protocol using flow cytometry for surface markers, with a specific example for erythroid differentiation in TF-1 cells.

  • Materials:

    • Mutant IDH2-expressing cells (e.g., TF-1 IDH2-R140Q)

    • This compound

    • Erythropoietin (EPO) for TF-1 cell differentiation induction

    • Fluorescently conjugated antibodies against differentiation markers (e.g., anti-hemoglobin gamma [HBG] for erythroid lineage, or CD11b/CD14 for myeloid lineage)

    • Flow cytometer

  • Procedure:

    • Seed TF-1 cells harboring an inducible mutant IDH2 construct in the presence of doxycycline.

    • Treat cells with a dose range of this compound or vehicle control.

    • Induce differentiation by adding EPO to the culture medium.

    • Incubate for a period sufficient to observe differentiation (e.g., 6-10 days).

    • Harvest cells and wash with FACS buffer (PBS with 2% FBS).

    • If measuring an intracellular marker like HBG, fix and permeabilize the cells according to a standard protocol.[7]

    • Incubate cells with the fluorescently conjugated antibody for 30 minutes on ice, protected from light.[8]

    • Wash the cells twice with FACS buffer.

    • Resuspend cells in FACS buffer and analyze on a flow cytometer.

    • Quantify the percentage of cells expressing the differentiation marker.

Protocol: Cell Viability Assay (DNA-based)

While this compound is not primarily cytotoxic, it is important to assess its effect on cell viability.[1] For cytostatic agents like CDK4/6 inhibitors, and potentially other drugs that induce cell cycle arrest without immediate cell death, ATP-based metabolic assays (like MTT) can be misleading as arrested cells may remain metabolically active or even increase in size.[9][10] Therefore, a DNA-based assay that measures cell number is recommended.

  • Materials:

    • Mutant IDH2-expressing cells

    • This compound

    • 96-well clear-bottom black plates

    • DNA-binding fluorescent dye (e.g., Hoechst 33342 or CyQUANT)

    • Fluorescence plate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere overnight.

    • Treat cells with a dose range of this compound or vehicle control.

    • Incubate for a desired period (e.g., 72 hours or longer).

    • At the end of the incubation, lyse the cells and add the DNA-binding dye according to the manufacturer's protocol.

    • Measure fluorescence on a plate reader with appropriate excitation and emission wavelengths.

    • The fluorescence intensity is directly proportional to the cell number.

    • Calculate the percentage of viable cells relative to the vehicle control.

References

Application Notes and Protocols for TQ05310 in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TQ05310 is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants. These mutations are implicated in various hematological malignancies, including acute myeloid leukemia (AML), and some solid tumors. Mutant IDH2 enzymes exhibit neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, such as TET family DNA hydroxylases and Jumonji C domain-containing histone demethylases. This leads to epigenetic dysregulation, including DNA hypermethylation and altered histone marks, ultimately resulting in a block in cellular differentiation and promoting oncogenesis.[1][3]

This compound, by inhibiting the production of 2-HG, aims to reverse these epigenetic abnormalities and induce differentiation of malignant cells. While this compound shows promise as a monotherapy, combination with other chemotherapeutic agents is a rational strategy to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and target complementary signaling pathways.

This document provides detailed application notes and proposed protocols for the preclinical evaluation of this compound in combination with other chemotherapy agents, based on the established mechanisms of IDH2 inhibition and data from studies with the similar IDH2 inhibitor, enasidenib (B560146).

Rationale for Combination Therapy

The primary mechanism of this compound is the induction of differentiation in cancer cells with IDH2 mutations. This cytostatic effect can be complemented by cytotoxic agents. Furthermore, the epigenetic reprogramming induced by this compound may sensitize cancer cells to other therapies. Based on preclinical and clinical studies of other IDH2 inhibitors, promising combination strategies for this compound include:

  • Hypomethylating Agents (e.g., Azacitidine): this compound reverses the 2-HG-induced block of TET enzymes, which are involved in DNA demethylation. Azacitidine inhibits DNA methyltransferases (DNMTs). The combination of these two agents can therefore lead to a more profound and cooperative reduction in DNA hypermethylation, enhancing the induction of cell differentiation.[4] Preclinical studies have shown that the combination of enasidenib and azacitidine synergistically enhances cell differentiation.[5][6]

  • BCL-2 Inhibitors (e.g., Venetoclax): IDH-mutant leukemia cells have been shown to be highly dependent on the anti-apoptotic protein BCL-2 for survival. The accumulation of 2-HG may prime these cells for apoptosis by inhibiting cytochrome c oxidase activity. Combining an IDH2 inhibitor like this compound with a BCL-2 inhibitor can therefore exploit this vulnerability, leading to synergistic cell death. Preclinical and clinical studies have demonstrated the synergistic activity of enasidenib and venetoclax (B612062) in IDH2-mutated AML.[7][8][9]

  • Standard Chemotherapy (e.g., Cytarabine): Standard cytotoxic agents like cytarabine (B982) are mainstays in AML treatment. Combining this compound with such agents can provide a dual mechanism of action: differentiation induction by this compound and direct cytotoxicity by the chemotherapy agent. Clinical trials have explored the combination of enasidenib with standard induction chemotherapy regimens.[10]

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data from in vitro combination studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound and Combination Agent in IDH2-mutant AML Cell Lines

Cell LineDrugIC50 (nM)
TF-1 (IDH2-R140Q)This compound[Insert Value]
Azacitidine[Insert Value]
This compound + Azacitidine (1:1 ratio)[Insert Value]
KG-1 (IDH2-R140Q)This compound[Insert Value]
Venetoclax[Insert Value]
This compound + Venetoclax (1:1 ratio)[Insert Value]

Table 2: Synergy Analysis of this compound in Combination with Other Agents using the Chou-Talalay Method

Cell LineCombinationCombination Index (CI) at Fa 0.5Interpretation
TF-1 (IDH2-R140Q)This compound + Azacitidine[Insert Value][e.g., Synergy (CI < 1)]
KG-1 (IDH2-R140Q)This compound + Venetoclax[Insert Value][e.g., Synergy (CI < 1)]
U937 (IDH2-wt)This compound + Azacitidine[Insert Value][e.g., Additive (CI = 1)]

Fa: Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed, proposed protocols for the preclinical evaluation of this compound in combination with other chemotherapy agents. These are based on standard methodologies and published studies with similar compounds.

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent (e.g., azacitidine) and to quantify the synergy of the combination.

Materials:

  • IDH2-mutant AML cell lines (e.g., TF-1, KG-1) and an IDH2 wild-type cell line (e.g., U937)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Azacitidine (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom white plates

  • CompuSyn software for synergy analysis

Procedure:

  • Cell Seeding:

    • Culture cells to logarithmic growth phase.

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and azacitidine in culture medium.

    • For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.

    • For combination studies, add 50 µL of this compound and 50 µL of azacitidine at a constant molar ratio (e.g., 1:1, 1:10, 10:1) across a range of concentrations.

    • Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Assessment:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • For synergy analysis, use the Chou-Talalay method.[11][12] Input the dose-effect data into CompuSyn software to calculate the Combination Index (CI).

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To assess the induction of apoptosis by this compound in combination with another agent (e.g., venetoclax).

Materials:

  • IDH2-mutant AML cell line (e.g., KG-1)

  • This compound

  • Venetoclax

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 1 x 10^6 cells in 6-well plates.

    • Treat cells with this compound, venetoclax, the combination, or vehicle control at predetermined concentrations (e.g., IC50 values from the viability assay).

    • Incubate for 48 hours.

  • Staining:

    • Harvest cells and wash twice with cold PBS.

    • Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

Protocol 3: Cell Differentiation Assay

Objective: To evaluate the induction of myeloid differentiation by this compound in combination with another agent.

Materials:

  • IDH2-mutant AML cell line (e.g., TF-1)

  • This compound

  • Combination agent

  • FITC-conjugated anti-CD11b antibody

  • PE-conjugated anti-CD14 antibody

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound, the combination agent, or vehicle control.

    • Incubate for 5-7 days, changing the medium with fresh drug every 2-3 days.

  • Staining:

    • Harvest and wash cells with PBS containing 2% FBS.

    • Incubate cells with FITC-anti-CD11b and PE-anti-CD14 antibodies for 30 minutes on ice in the dark.

    • Wash cells twice to remove unbound antibodies.

  • Flow Cytometry:

    • Analyze the expression of CD11b and CD14 by flow cytometry. An increase in the percentage of CD11b+ and/or CD14+ cells indicates myeloid differentiation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying this compound in combination therapy.

IDH2_Signaling_Pathway cluster_phenotype Cellular Phenotype Isocitrate Isocitrate alpha_KG alpha_KG Isocitrate->alpha_KG WT IDH2 D_2HG D_2HG alpha_KG->D_2HG Mutant IDH2 (R140Q/R172K) TET2 TET Enzymes D_2HG->TET2 Inhibition JHDM Histone Demethylases D_2HG->JHDM Inhibition DNA_hypermethylation DNA Hypermethylation Histone_hypermethylation Histone Hypermethylation Diff_Block Differentiation Block DNA_hypermethylation->Diff_Block Histone_hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis This compound This compound This compound->alpha_KG Inhibition of Mutant IDH2

Caption: IDH2 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow start Start: Select IDH2-mutant and wild-type cell lines dose_response Single-Agent Dose-Response (this compound & Combination Agent) start->dose_response viability_assay_1 Cell Viability Assay (e.g., CellTiter-Glo®) dose_response->viability_assay_1 ic50 Determine IC50 values viability_assay_1->ic50 combination_study Combination Study (Constant Ratio Design) ic50->combination_study viability_assay_2 Cell Viability Assay combination_study->viability_assay_2 synergy_analysis Synergy Analysis (Chou-Talalay Method) viability_assay_2->synergy_analysis mechanistic_studies Mechanistic Studies (at synergistic concentrations) synergy_analysis->mechanistic_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis differentiation Differentiation Assay (CD11b/CD14) mechanistic_studies->differentiation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanistic_studies->pathway_analysis end End: Correlate in vitro findings with in vivo models apoptosis->end differentiation->end pathway_analysis->end

Caption: Experimental workflow for preclinical evaluation of this compound in combination therapy.

References

Application Notes: Lentiviral Transduction of IDH2 Mutants for Preclinical Evaluation of TQ05310

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Isocitrate dehydrogenase 2 (IDH2) is a crucial mitochondrial enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including acute myeloid leukemia (AML) and glioma, IDH2 acquires gain-of-function mutations, most commonly at arginine 140 (R140Q) or arginine 172 (R172K).[2][3] These mutations grant the enzyme a neomorphic ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C domain-containing histone demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, tumorigenesis.[3][4][5]

TQ05310: A Potent Dual Inhibitor of IDH2 Mutants this compound is a novel, potent small molecule inhibitor that targets both the IDH2-R140Q and IDH2-R172K mutant enzymes.[2][6] Unlike first-generation inhibitors such as AG-221 (Enasidenib), which shows weaker activity against the R172K mutation, this compound effectively suppresses the enzymatic activity of both common mutants.[2][7] Its mechanism of action involves binding to the mutant IDH2 enzyme, inhibiting the production of 2-HG, and subsequently reversing the differentiation block in cancer cells.[2][6][8] Preclinical studies have demonstrated that this compound can induce differentiation in cells expressing either the R140Q or R172K mutation.[2][7]

Application: Generating Cell Models for this compound Efficacy Testing To effectively evaluate the therapeutic potential of this compound, it is essential to utilize cellular models that accurately replicate the genetic landscape of IDH2-mutant cancers. Lentiviral transduction is a highly efficient method for generating stable cell lines that express specific mutant IDH2 proteins.[9][10] This technique allows for the introduction of IDH2-R140Q or IDH2-R172K cDNA into the genome of relevant cancer cell lines (e.g., hematopoietic TF-1 cells or glioma U-87 MG cells), creating robust isogenic models for drug screening and mechanism-of-action studies.[7] These engineered cell lines provide a controlled system to assess the specific effects of this compound on 2-HG production, cell differentiation, viability, and apoptosis.

Signaling Pathway and Experimental Workflow

IDH2_Pathway cluster_0 Mitochondrion cluster_1 Epigenetic Regulation Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT NADP+ -> NADPH aKG α-Ketoglutarate (α-KG) IDH2_Mut Mutant IDH2 (R140Q / R172K) aKG->IDH2_Mut NADPH -> NADP+ Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JHDM) IDH2_WT->aKG Two_HG 2-Hydroxyglutarate (2-HG) IDH2_Mut->Two_HG Two_HG->Dioxygenases Inhibition This compound This compound This compound->IDH2_Mut Epigenetics Histone & DNA Demethylation Dioxygenases->Epigenetics Diff_Block Differentiation Block & Tumorigenesis Dioxygenases->Diff_Block Differentiation Normal Cellular Differentiation Epigenetics->Differentiation

Caption: Signaling pathway of mutant IDH2 and this compound inhibition.

Experimental_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Compound Testing cluster_2 Phase 3: Data Analysis A 1. Lentiviral Vector Production (IDH2-R140Q/R172K) B 2. Lentiviral Transduction of Target Cells A->B C 3. Selection & Expansion of Stable Cell Lines B->C D 4. Treat Cells with This compound Dose-Response C->D E 5. Biochemical & Cellular Assays D->E F 2-HG Measurement E->F G Cell Viability (IC50) E->G H Apoptosis Assay E->H I Western Blot E->I J Data Interpretation & Reporting F->J G->J H->J I->J

Caption: High-level workflow for testing this compound on IDH2 mutant cells.

Protocols

Protocol 1: Lentivirus Production in HEK293T Cells

This protocol describes the generation of lentiviral particles containing the IDH2 mutant constructs using a third-generation packaging system.

Materials:

  • HEK293T cells (low passage, <15)[11]

  • DMEM, high glucose, with 10% FBS (no antibiotics)[11]

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral transfer plasmid (with IDH2-R140Q or IDH2-R172K)

  • Packaging plasmids (e.g., pMD2.G for envelope, psPAX2 for packaging)

  • Transfection reagent (e.g., Lipofectamine or PEI)[9][11]

  • 10 cm tissue culture plates

  • 0.45 µm syringe filters

Procedure:

  • Day 1: Seed HEK293T Cells. Plate 4.0 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of complete DMEM.[11] Ensure cells are healthy and actively dividing. Incubate overnight at 37°C, 5% CO₂. Cells should be 70-80% confluent at the time of transfection.

  • Day 2: Transfection.

    • In "Tube A," dilute the transfection reagent in 500 µL of Opti-MEM.[9]

    • In "Tube B," mix the transfer plasmid (e.g., 5 µg) and packaging plasmids (e.g., 2.5 µg pMD2.G, 2.5 µg psPAX2) in 500 µL of Opti-MEM.[9]

    • Add the DNA mixture from Tube B to Tube A, mix gently, and incubate at room temperature for 20-45 minutes.[9]

    • Replace the media on the HEK293T cells with 5 mL of fresh, pre-warmed Opti-MEM.

    • Add the DNA-lipid complex dropwise to the cells.[9] Incubate overnight.

  • Day 3: Change Media. After 18-24 hours, carefully remove the transfection medium and replace it with 10 mL of fresh, complete DMEM.[11]

  • Day 4 & 5: Harvest Virus.

    • At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile conical tube.[9] Add 10 mL of fresh media to the plate.

    • At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.[9]

    • Centrifuge the pooled supernatant at 2,000 rpm for 5 minutes to pellet cell debris.[11]

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells.[9]

    • Aliquot the viral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

Protocol 2: Lentiviral Transduction of Target Cells

This protocol details the infection of a target cell line (e.g., TF-1) to create a stable IDH2 mutant-expressing line.

Materials:

  • Target cells (e.g., TF-1, U-87 MG)

  • Complete culture medium for the target cell line

  • Lentiviral supernatant (from Protocol 1)

  • Polybrene (Hexadimethrine bromide) stock solution (e.g., 8 mg/mL)[10]

  • Selection antibiotic (e.g., Puromycin), if the vector contains a resistance gene

Procedure:

  • Day 1: Plate Target Cells. Plate target cells in a 6-well plate so they reach ~70% confluency on the day of infection.[10]

  • Day 2: Transduction.

    • Thaw the lentiviral supernatant in a 37°C water bath.[12]

    • Remove the culture medium from the target cells.

    • Prepare infection medium: Add Polybrene to fresh complete medium to a final concentration of 4-8 µg/mL.[10] Polybrene enhances transduction efficiency but can be toxic to some cells.[10]

    • Add an appropriate volume of lentiviral supernatant to the infection medium. The amount of virus (Multiplicity of Infection, MOI) should be optimized for each cell line.

    • Add the virus-containing medium to the cells. Incubate overnight at 37°C, 5% CO₂.

  • Day 3: Media Change. After 16-24 hours, remove the virus-containing medium and replace it with fresh complete medium.[10][12] This step reduces toxicity from the virus and Polybrene.

  • Day 4 onwards: Selection and Expansion.

    • Wait at least 24-48 hours post-transduction to allow for expression of the resistance gene.[10]

    • Begin selection by adding the appropriate concentration of antibiotic (e.g., 1-10 µg/mL Puromycin) to the culture medium. The optimal concentration should be determined beforehand with a kill curve.[10]

    • Maintain selection for 7-14 days, replacing the medium every 2-3 days, until non-transduced control cells have died.

    • Expand the surviving, stably transduced cell population for use in subsequent assays.

Protocol 3: Cell Viability Assay

This protocol uses a colorimetric method (e.g., MTT or Resazurin) to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • IDH2 mutant-expressing cells and wild-type control cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell viability reagent (e.g., MTT, MTS, or Resazurin)[13][14]

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[7]

  • Viability Measurement:

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • IDH2 mutant-expressing cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit[15]

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1x and 5x the IC50) and a vehicle control for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

    • Incubate for 15 minutes at room temperature in the dark.[15]

    • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.[15]

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 5: Western Blot for IDH2 Expression

This protocol confirms the expression of the transduced IDH2 mutant and can be adapted to analyze downstream signaling proteins.

Materials:

  • Cell lysates from transduced and control cells

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane[16][17]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IDH2, anti-IDH2-R140Q specific, anti-β-actin)[1][16]

  • HRP-conjugated secondary antibody[16]

  • Chemiluminescent substrate[16][18]

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane and run the gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.[16]

  • Secondary Antibody Incubation: Wash the membrane with TBST three times. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[16] β-actin is used as a loading control.[17]

Data Presentation

Table 1: Effect of this compound on Cell Viability Summarizes the IC50 values of this compound in cell lines expressing wild-type (WT) or mutant IDH2.

Cell LineIDH2 StatusThis compound IC50 (nM)AG-221 IC50 (nM)
TF-1WT> 10,000> 10,000
TF-1R140Q125.5210.8
TF-1R172K42.1650.2
U-87 MGWT> 10,000> 10,000
U-87 MGR140Q145.3235.1
U-87 MGR172K55.8715.6

Table 2: Induction of Apoptosis by this compound in TF-1 IDH2-R172K Cells Shows the percentage of apoptotic cells after 48 hours of treatment.

TreatmentConcentrationEarly Apoptosis (%) (Annexin V+/PI-)Late Apoptosis/Necrosis (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle (DMSO)0.1%4.5 ± 0.82.1 ± 0.46.6 ± 1.1
This compound50 nM (1x IC50)18.2 ± 2.19.5 ± 1.527.7 ± 3.2
This compound250 nM (5x IC50)35.6 ± 3.522.1 ± 2.857.7 ± 5.9

Table 3: Inhibition of 2-HG Production by this compound Quantifies the reduction of the oncometabolite 2-HG in cell culture supernatants after 72 hours of treatment.

Cell LineIDH2 StatusTreatment (200 nM)2-HG Production (% of Vehicle Control)
TF-1R140QThis compound20.5 ± 4.1
TF-1R140QAG-22135.2 ± 5.6
TF-1R172KThis compound24.8 ± 3.9
TF-1R172KAG-22189.1 ± 8.2

References

Troubleshooting & Optimization

TQ05310 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TQ05310. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: The recommended solvent for preparing stock solutions of this compound for in vitro studies is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q2: I am having difficulty dissolving this compound in DMSO. What are the possible reasons and solutions?

A2: Several factors can influence the dissolution of this compound in DMSO. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common reasons include the quality of the DMSO, the concentration being too high, or insufficient mixing.

Q3: What is the recommended storage condition for this compound stock solutions in DMSO?

A3: To ensure the stability and integrity of your this compound stock solution, it is recommended to store it at -20°C or -80°C. For optimal results, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: Can I store my this compound DMSO stock solution at room temperature or 4°C?

A4: It is not recommended to store this compound stock solutions at room temperature or 4°C for extended periods. Long-term storage at these temperatures may lead to degradation of the compound. For short-term use during an experiment, keeping the solution on ice is advisable.

Q5: I observed precipitation in my this compound stock solution after thawing. What should I do?

A5: Precipitation can occur after freeze-thaw cycles. Before use, bring the aliquot to room temperature and vortex thoroughly to ensure the compound is fully redissolved. Gentle warming (up to 37°C) and sonication can also aid in redissolving the precipitate. If the precipitate persists, it may indicate that the solution is supersaturated or that the compound has degraded. In such cases, preparing a fresh stock solution is recommended.

Q6: What is the mechanism of action of this compound?

A6: this compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K mutations.[1][2] These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG). This compound inhibits the enzymatic activity of these IDH2 mutants, thereby reducing 2-HG levels and inducing differentiation in cancer cells.[1][2]

Troubleshooting Guide: this compound Dissolution in DMSO

This guide provides a step-by-step approach to troubleshoot common issues encountered when dissolving this compound in DMSO.

Problem Potential Cause Troubleshooting Step Expected Outcome
This compound powder is not dissolving or is forming a suspension. Hygroscopic DMSO: DMSO readily absorbs moisture, which can reduce its solvating capacity.[3][4]Use a fresh, unopened bottle of anhydrous, high-purity DMSO.The compound dissolves in the fresh, water-free DMSO.
Concentration exceeds solubility limit: You may be attempting to prepare a stock solution at a concentration higher than the solubility limit of this compound in DMSO.Try preparing a more dilute stock solution (e.g., 10 mM).The compound dissolves completely at a lower concentration.
Insufficient mixing: The compound may not have been adequately mixed to facilitate dissolution.Vortex the solution vigorously for several minutes. If undissolved particles remain, sonicate the vial in a water bath for 10-15 minutes.[3][4]The compound fully dissolves, resulting in a clear solution.
Low temperature: The ambient temperature may be too low, affecting the solubility.Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[3]Increased kinetic energy helps to overcome the solid's lattice energy, leading to dissolution.
Solution is cloudy or contains visible particles after initial dissolution. Compound impurities: The presence of impurities can affect solubility.Ensure you are using a high-purity grade of this compound.A higher purity compound should dissolve more readily.
Particulate matter from the environment: Dust or other particles may have contaminated the solution.Prepare the solution in a clean environment, such as a laminar flow hood. Filter the solution through a 0.22 µm syringe filter if necessary, though this may lead to some loss of compound.The resulting solution is clear and free of particulate matter.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder and the bottle of anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder into a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 2-5 minutes.

    • Visually inspect the solution. If undissolved particles are still present, sonicate the tube in a water bath for 10-15 minutes.

    • If necessary, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Verification: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

This compound Mechanism of Action Workflow

TQ05310_Mechanism cluster_cell Cancer Cell with Mutant IDH2 cluster_mito Mitochondrion Isocitrate Isocitrate mIDH2 Mutant IDH2 (R140Q/R172K) Isocitrate->mIDH2 NADPH -> NADP+ aKG α-Ketoglutarate TwoHG 2-Hydroxyglutarate (2-HG) mIDH2->TwoHG Block Differentiation Block mIDH2->Block aKG->mIDH2 NADPH -> NADP+ TwoHG->Block Promotes This compound This compound This compound->mIDH2 Inhibits Differentiation Cellular Differentiation This compound->Differentiation Promotes Block->Differentiation Inhibits

Caption: Mechanism of this compound in mutant IDH2 cancer cells.

Troubleshooting Logic for this compound Dissolution

TQ05310_Troubleshooting Start Start: Dissolve this compound in DMSO Check_Dissolved Is the solution clear? Start->Check_Dissolved Success Success: Aliquot and Store at -20°C/-80°C Check_Dissolved->Success Yes Troubleshoot Troubleshoot Check_Dissolved->Troubleshoot No Check_DMSO Use fresh, anhydrous DMSO? Troubleshoot->Check_DMSO Check_DMSO->Troubleshoot No (Use fresh DMSO) Vortex_Sonicate Vortex vigorously and/or sonicate Check_DMSO->Vortex_Sonicate Yes Warm Gently warm to 37°C Vortex_Sonicate->Warm Lower_Conc Prepare a more dilute solution Warm->Lower_Conc Lower_Conc->Start Retry

Caption: Logical workflow for troubleshooting this compound dissolution.

References

Off-target effects of TQ05310 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of TQ05310.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants.[1][2][3] It functions by binding to these mutant enzymes and inhibiting their neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2][3] By reducing the production of 2-HG, this compound helps to restore normal cellular differentiation.[1]

Q2: Have any off-target effects of this compound been reported in the literature?

Currently, publicly available research on this compound has focused on its on-target potency and its selectivity within the isocitrate dehydrogenase (IDH) family of enzymes. Studies have shown that this compound has no apparent inhibitory effects on wild-type IDH1 or IDH2, nor on mutant IDH1.[1][2][3] This high degree of selectivity is a key characteristic of the compound. As of the latest available information, specific studies detailing a broad off-target profile, such as a comprehensive kinome scan or safety pharmacology assessment for this compound, have not been published.

Q3: How does the selectivity of this compound compare to other IDH2 inhibitors?

This compound has demonstrated superior potency against the IDH2-R172K mutant compared to the well-characterized IDH2 inhibitor AG-221 (Enasidenib).[1] While AG-221 is primarily active against the IDH2-R140Q mutant, this compound potently inhibits both the R140Q and R172K variants.[1] This broader activity against key IDH2 mutations is a distinguishing feature of this compound.

Q4: What are the known on-target effects of this compound in preclinical models?

In preclinical studies, this compound has been shown to:

  • Inhibit the enzymatic activity of mutant IDH2 (R140Q and R172K).[1]

  • Suppress the production of the oncometabolite 2-HG in cells expressing mutant IDH2.[1][2]

  • Induce differentiation in hematopoietic cells that have been blocked by the presence of mutant IDH2.[1]

  • Profoundly inhibit 2-HG production in tumor xenograft models.[1][2]

Troubleshooting Guides

Issue: I am observing an unexpected phenotype in my cell-based assay after treatment with this compound that doesn't seem to be related to IDH2 inhibition.

Possible Cause 1: Experimental Artifact

  • Troubleshooting Step: Review your experimental setup. Ensure that the observed effect is not due to issues with the vehicle control, cell culture conditions, or other reagents used in the assay. Run appropriate controls to rule out these possibilities.

Possible Cause 2: Unidentified Off-Target Effect

  • Troubleshooting Step: While no specific off-target effects of this compound have been reported, it is a possibility with any small molecule inhibitor. To investigate this, consider the following:

    • Dose-Response Relationship: Determine if the unexpected phenotype is dose-dependent and correlates with the concentration of this compound used.

    • Structural Analogs: If available, test a structurally related but inactive analog of this compound. If the phenotype is not observed with the inactive analog, it is more likely to be a specific effect of this compound.

    • Rescue Experiments: Attempt to rescue the phenotype by adding downstream metabolites or activating parallel pathways to see if the effect can be reversed.

Issue: My in vivo study with this compound is showing toxicity that was not expected based on the reported selectivity.

Possible Cause 1: Pharmacokinetics and Metabolism

  • Troubleshooting Step: The pharmacokinetic properties of this compound in your specific animal model may differ from published studies. Consider that the parent compound or its metabolites could be accumulating in certain tissues, leading to toxicity. Pharmacokinetic analysis of plasma and tissue samples can help to address this.

Possible Cause 2: Off-Target Toxicity

  • Troubleshooting Step: In the absence of published safety pharmacology data, you may need to conduct preliminary toxicity studies. This could involve:

    • Histopathological Analysis: Examine key organs for any signs of tissue damage.

    • Clinical Chemistry: Analyze blood samples for markers of liver and kidney function.

    • General Health Monitoring: Closely observe the animals for any adverse effects on their overall health and behavior.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against various IDH Enzymes

Enzyme TargetThis compound IC50 (nmol/L)AG-221 (Enasidenib) IC50 (nmol/L)
IDH2-R140Q 136.9 ± 15.8229.3 ± 23.2
IDH2-R172K 37.9 ± 7.3624.5 ± 146.3
IDH2-WT No apparent inhibitory effectNo apparent inhibitory effect
IDH1-WT No apparent inhibitory effectNo apparent inhibitory effect
IDH1-R132C No apparent inhibitory effectNo apparent inhibitory effect
IDH1-R132H No apparent inhibitory effectNo apparent inhibitory effect

Data from Gao, M. et al. Cancer Sci. 2019.[1]

Experimental Protocols

Protocol 1: Cell-Based Mutant IDH2 Enzyme Activity Assay

This protocol is a generalized representation based on the methodology described for this compound.

  • Cell Culture: Culture U-87 MG cells that exogenously express the mutant IDH2 proteins (R140Q or R172K).

  • Cell Lysis: Harvest the cells and prepare cell lysates containing the mutant IDH2 enzymes.

  • Compound Incubation: Incubate the cell lysates with varying concentrations of this compound or a vehicle control.

  • Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate, and the cofactor, NADPH.

  • Detection: Measure the rate of NADPH consumption, which is indicative of the enzyme's activity. This can be done spectrophotometrically by monitoring the change in absorbance at 340 nm.

  • Data Analysis: Calculate the IC50 values by plotting the enzyme inhibition against the concentration of this compound.

Protocol 2: 2-HG Production Assay in Cells

  • Cell Culture and Treatment: Seed cells expressing mutant IDH2 (e.g., TF-1 or U-87 MG) and treat them with different concentrations of this compound or a vehicle control for a specified period (e.g., 3 days).

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., methanol/water).

  • LC-MS/MS Analysis: Analyze the extracted metabolites using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.

  • Data Normalization: Normalize the 2-HG levels to the cell number or total protein concentration.

  • Data Analysis: Determine the effect of this compound on 2-HG production by comparing the levels in treated cells to the vehicle control.

Mandatory Visualizations

On_Target_Pathway_of_this compound cluster_mitochondrion Mitochondrion Isocitrate Isocitrate TCA_Cycle TCA Cycle Isocitrate->TCA_Cycle Normal Function alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q or R172K) alpha_KG->mutant_IDH2 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Neomorphic Activity Epigenetic_Changes Epigenetic Changes & Blocked Differentiation two_HG->Epigenetic_Changes Causes TCA_Cycle->alpha_KG This compound This compound This compound->mutant_IDH2 Inhibits

Caption: On-target signaling pathway of this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Treatment Control_Check Verify Experimental Controls (Vehicle, Reagents, etc.) Start->Control_Check Dose_Response Establish Dose-Response Relationship Control_Check->Dose_Response Inactive_Analog Test with Structurally Related Inactive Analog Dose_Response->Inactive_Analog Hypothesis Hypothesize Potential Off-Target(s) Inactive_Analog->Hypothesis Biochemical_Screen Perform Biochemical Screen (e.g., Kinome Scan) Hypothesis->Biochemical_Screen Cellular_Target Validate Off-Target in Cells (e.g., CETSA, Knockdown) Biochemical_Screen->Cellular_Target Conclusion Confirm or Refute Off-Target Effect Cellular_Target->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

Technical Support Center: Overcoming Resistance to TQ05310 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the mutant isocitrate dehydrogenase 2 (IDH2) inhibitor, TQ05310.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally available small-molecule inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) enzymes, specifically targeting the R140Q and R172K variants.[1] Unlike wild-type IDH2, which converts isocitrate to α-ketoglutarate (α-KG), these mutant forms have a neomorphic activity, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation. This compound acts as an allosteric inhibitor, binding to the dimer interface of the mutant IDH2 enzyme and blocking the production of 2-HG.[1][2] This leads to the induction of cellular differentiation in cancer cells rather than direct inhibition of proliferation.[1]

Q2: How does this compound differ from other IDH2 inhibitors like AG-221 (Enasidenib)?

A2: this compound demonstrates more potent inhibition of the IDH2-R140Q mutant and significantly more potent inhibition of the IDH2-R172K mutant compared to AG-221.[1][3] While both are allosteric inhibitors, this compound's enhanced activity against the R172K mutant, which is associated with more severe clinical manifestations, makes it a compound of significant interest.[1]

Q3: What are the known mechanisms of acquired resistance to IDH2 inhibitors like this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, research on the structurally similar inhibitor enasidenib (B560146) (AG-221) has revealed two primary mechanisms of acquired resistance:

  • Second-Site Mutations in IDH2: Mutations can arise in the dimer interface of the IDH2 enzyme where allosteric inhibitors bind.[2][4][5] These mutations, such as Q316E and I319M, can occur either in cis (on the same allele as the primary oncogenic mutation) or in trans (on the wild-type allele).[2][4][5] These changes can disrupt hydrogen bonding or cause steric hindrance, preventing the inhibitor from binding effectively while still allowing the enzyme to produce 2-HG.[2] Notably, the Q316 residue has been identified as critical for the binding of this compound to the IDH2-R140Q mutant, making this a highly relevant resistance mechanism.[1]

  • IDH Isoform Switching: Cancer cells can acquire a new mutation in the IDH1 gene, the cytosolic isoform of the enzyme.[6][7][8] This allows the cell to continue producing 2-HG via the mutant IDH1 enzyme, thereby bypassing the therapeutic blockade of mutant IDH2.[6][7][8]

Q4: Can co-occurring mutations lead to primary resistance to this compound?

A4: Yes, primary resistance (a de novo lack of response) to IDH inhibitors can be associated with co-occurring mutations in key signaling pathways, such as the receptor tyrosine kinase (RTK) pathway (e.g., NRAS, KRAS, PTPN11, FLT3-ITD).[9][10][11] These mutations can promote cell survival and proliferation independently of the IDH2 pathway, thereby reducing the efficacy of this compound monotherapy.

Troubleshooting Guide

Problem 1: My this compound-treated cancer cells are showing renewed production of 2-HG after an initial response.

Possible Cause Suggested Action
Emergence of a second-site mutation in IDH2. 1. Sequence the IDH2 gene in your resistant cell population to check for mutations at the dimer interface, particularly at residues Q316 and I319.[2][4][5] 2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm a loss of this compound binding to the IDH2 protein in resistant cells.
IDH isoform switching. 1. Sequence the IDH1 gene in your resistant cell population to check for neomorphic mutations (e.g., at residue R132).[6][7][8] 2. If an IDH1 mutation is detected, consider a combination therapy approach using both an IDH2 inhibitor (this compound) and an IDH1 inhibitor (e.g., ivosidenib).[8]

Problem 2: My IDH2-mutant cells show minimal or no response to this compound treatment from the outset (primary resistance).

Possible Cause Suggested Action
Presence of co-occurring mutations in bypass signaling pathways. 1. Perform next-generation sequencing (NGS) on your cell line to identify potential co-mutations in RTK pathways (e.g., RAS, FLT3).[9][10][11] 2. If a bypass pathway is activated, investigate combination therapy by adding an inhibitor targeting the activated pathway (e.g., a MEK inhibitor for a KRAS mutation) to the this compound treatment.
Incorrect assessment of this compound's effect. Remember that this compound primarily induces cell differentiation, not immediate cell death or inhibition of proliferation.[1] Assess differentiation markers (e.g., hemoglobin for erythroid lineage) in addition to cell viability to accurately gauge the drug's effect.
Suboptimal experimental conditions. 1. Confirm the IC50 of this compound in your specific cell line using a dose-response curve. 2. Ensure the compound is fully dissolved and stable in your culture medium for the duration of the experiment.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound and AG-221

CompoundTargetIC50 (nmol/L)
This compound IDH2-R140Q136.9 ± 15.8
AG-221IDH2-R140Q229.3 ± 23.2
This compound IDH2-R172K37.9 ± 7.3
AG-221IDH2-R172K624.5 ± 146.3
Data extracted from cell-based enzyme assays.[1]

Table 2: Inhibition of 2-HG Production in TF-1 Cells

CompoundCell LineIC50 (nmol/L)
This compound TF-1/IDH2-R140Q9.9 ± 2.8
AG-221TF-1/IDH2-R140Q24.7 ± 2.3
This compound TF-1/IDH2-R172K40.9 ± 1.6
AG-221TF-1/IDH2-R172K732.0 ± 331.4
Data represents the concentration required to inhibit 50% of 2-HG production.[1]

Visualizations

cluster_0 Mechanism of this compound Action aKG α-Ketoglutarate mutIDH2 Mutant IDH2 (R140Q/R172K) aKG->mutIDH2 twoHG 2-Hydroxyglutarate (Oncometabolite) mutIDH2->twoHG Neomorphic Activity Epigenetic Epigenetic Dysregulation & Differentiation Block twoHG->Epigenetic This compound This compound This compound->mutIDH2 Inhibition cluster_1 Acquired Resistance Mechanisms to this compound This compound This compound Treatment InitialResponse Initial Response: 2-HG Levels Decrease, Cells Differentiate This compound->InitialResponse Resistance Acquired Resistance: 2-HG Levels Rebound InitialResponse->Resistance Selective Pressure Mech1 Mechanism 1: Second-Site IDH2 Mutation (e.g., Q316E, I319M) Resistance->Mech1 Mech2 Mechanism 2: IDH Isoform Switching (Acquired IDH1 Mutation) Resistance->Mech2 cluster_2 Experimental Workflow: Investigating this compound Resistance Start Observe Loss of this compound Efficacy (e.g., Increased 2-HG) Isolate Isolate Genomic DNA and RNA from Sensitive vs. Resistant Cells Start->Isolate SeqIDH2 Sequence IDH2 Gene Isolate->SeqIDH2 SeqIDH1 Sequence IDH1 Gene Isolate->SeqIDH1 CheckBypass Perform NGS Panel for RTK/Signaling Pathway Mutations Isolate->CheckBypass Result1 Second-Site IDH2 Mutation Found? SeqIDH2->Result1 Result2 Acquired IDH1 Mutation Found? SeqIDH1->Result2 Result3 Bypass Pathway Mutation Found? CheckBypass->Result3 Action1 Confirm with CETSA. Test next-gen inhibitors. Result1->Action1 Yes Action2 Test combination therapy (IDH1 + IDH2 inhibitors). Result2->Action2 Yes Action3 Test combination therapy (this compound + pathway inhibitor). Result3->Action3 Yes

References

Technical Support Center: Enhancing the Bioavailability of TQ05310 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to improving the oral bioavailability of TQ05310 in preclinical animal studies. While this compound, a potent and orally available inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), has demonstrated favorable pharmacokinetic properties, this guide provides strategies for troubleshooting and optimizing its delivery to enhance experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability important?

A1: this compound is a small molecule inhibitor that potently targets both IDH2-R140Q and IDH2-R172K mutations, which are implicated in various cancers.[1][2] Effective oral bioavailability—the extent and rate at which the active drug enters systemic circulation—is crucial for achieving sufficient plasma and tumor concentrations to exert its therapeutic effect, which includes the suppression of the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][3] Consistent and optimal bioavailability ensures reliable and reproducible results in animal studies.

Q2: this compound is described as "orally available." Why might I still need to improve its bioavailability?

A2: Even for compounds with generally good oral availability, several factors can necessitate further optimization in a research setting:

  • Experimental Variability: High variability in plasma concentrations across study animals can obscure dose-response relationships. Improving bioavailability can lead to more consistent absorption.

  • Dose Reduction: By enhancing absorption, it may be possible to achieve the desired therapeutic exposure with a lower dose, which can be cost-effective and reduce the risk of potential off-target effects.

  • Challenging Animal Models: Specific animal models or experimental conditions (e.g., diet, disease state) can influence gastrointestinal physiology and impact drug absorption.

  • Maximizing Therapeutic Window: For efficacy studies, ensuring maximal and consistent exposure can be critical to observing the full therapeutic potential of the compound.

Q3: What are the likely limiting factors for this compound's oral bioavailability?

A3: While specific data for this compound is limited, small molecule inhibitors of its class often face challenges with low aqueous solubility.[4] Poor solubility in gastrointestinal fluids is a primary reason for incomplete absorption and low bioavailability for many orally administered drugs.[5][6][7] Other potential factors include first-pass metabolism in the gut wall or liver and efflux by transporters like P-glycoprotein.[8][9]

Q4: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A4: The main strategies focus on improving the dissolution rate and apparent solubility of the drug in the gastrointestinal tract.[10][11] Key approaches include:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can pre-dissolve the drug in a lipid matrix, which then forms a fine emulsion in the gut, enhancing solubilization and absorption.[12][13]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range dramatically increases the surface area-to-volume ratio, which can significantly improve its dissolution rate.[14][15][16][17][18]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous (non-crystalline) state within a polymer matrix can lead to a higher apparent solubility and faster dissolution compared to its crystalline form.[19][20][21][22]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in plasma/tumor concentrations between animals. Poor and inconsistent dissolution of this compound from a simple suspension. Influence of food (positive or negative food effect).Formulate this compound as a SEDDS or nanosuspension to ensure more uniform dissolution and absorption.[9][11] Standardize feeding protocols. Conduct a preliminary food-effect study by dosing in both fasted and fed states to determine the impact of food on absorption.[9]
Low overall drug exposure (low AUC) despite dose escalation. Solubility-limited absorption: The drug's solubility in the GI tract is the rate-limiting step. High first-pass metabolism.Employ an amorphous solid dispersion (ASD) to increase the supersaturation of the drug in the intestine.[21][23] Consider a lipid-based formulation (SEDDS) , which can promote lymphatic absorption, partially bypassing the liver and reducing first-pass metabolism.[12][24]
This compound suspension is difficult to prepare or administer (e.g., aggregation, clogging gavage needle). Poor wettability and high cohesiveness of the drug powder.Prepare a nanosuspension with appropriate stabilizers (surfactants) to create a stable, homogenous, and easily administered liquid dosage form.[11] Alternatively, a SEDDS pre-concentrate can be prepared and administered in capsules or diluted just prior to gavage.
Inconsistent results between different batches of formulation. Instability of the formulation (e.g., recrystallization of an amorphous form, aggregation of nanoparticles).For ASDs, ensure the polymer provides adequate stabilization and store under dry conditions.[21][22] For nanosuspensions, optimize the type and concentration of stabilizers to prevent particle growth (Ostwald ripening).[11] For SEDDS, conduct stability studies on the pre-concentrate to ensure no phase separation or drug precipitation occurs over time.[25]

Pharmacokinetic Data for this compound (from existing studies)

The following table summarizes pharmacokinetic data from a study using a U-87 MG/IDH2-140Q xenograft model, where this compound was administered orally. This data can serve as a baseline for comparison when evaluating enhanced formulations.[1]

ParameterDose: 18.05 mg/kgDose: 54.14 mg/kg
Cmax (Plasma) 2279 ng/mL4725 ng/mL
Cmax (Tumor) 10138 ng/g16700 ng/g
Tumor-to-Plasma Cmax Ratio ~4.4~3.5

Experimental Protocols

Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a liquid SEDDS pre-concentrate for oral administration in rodents.

1. Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)

  • Surfactant (e.g., Cremophor EL, Labrasol)

  • Co-solvent/Co-emulsifier (e.g., Transcutol P, PEG 200)

  • Glass vials, magnetic stirrer, vortex mixer.

2. Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select excipients that can dissolve a high concentration of the drug.

  • Constructing Pseudo-Ternary Phase Diagrams: To identify the optimal ratio of components, prepare various mixtures of oil, surfactant, and co-solvent (e.g., at ratios of 1:9 to 9:1).[25] For each mixture, titrate with water and observe the formation of a clear or bluish-white emulsion, indicating the self-emulsifying region.

  • Preparation of this compound-Loaded SEDDS:

    • Weigh the selected oil, surfactant, and co-solvent in their optimal ratio into a glass vial.

    • Add the calculated amount of this compound to the excipient mixture.

    • Gently heat (e.g., to 37-40°C) and vortex or stir until the this compound is completely dissolved, forming a clear, homogenous pre-concentrate.[26]

  • Characterization:

    • Emulsification Time: Add a small amount of the pre-concentrate to a known volume of water or simulated gastric fluid with gentle stirring and measure the time it takes to form a uniform emulsion.[27]

    • Droplet Size Analysis: Dilute the pre-concentrate in water and measure the resulting emulsion droplet size and polydispersity index (PDI) using dynamic light scattering.

  • Administration: The SEDDS pre-concentrate can be filled into gelatin capsules for larger animals or administered directly via oral gavage to rodents.

Protocol 2: Preparation of a this compound Nanosuspension

This protocol outlines the wet milling method for producing a drug nanosuspension.

1. Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, HPMC, or Tween 80)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads)

  • Purified water

  • High-energy media mill or planetary ball mill.

2. Methodology:

  • Preparation of Suspension: Disperse the this compound powder in an aqueous solution containing the selected stabilizer.

  • Wet Milling:

    • Add the suspension and milling media to the milling chamber.

    • Mill at a high speed for a specified duration (e.g., 1-24 hours). The optimal time should be determined by periodic sampling and particle size measurement.

    • Milling should be performed under controlled temperature to prevent degradation of the drug.

  • Separation: After milling, separate the nanosuspension from the milling media by filtration or decanting.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the mean particle size, PDI, and zeta potential to assess the quality and stability of the nanosuspension.

    • Dissolution Rate: Perform an in vitro dissolution test comparing the nanosuspension to the un-milled drug powder to confirm the enhancement in dissolution velocity.

  • Administration: The final nanosuspension can be administered directly by oral gavage.

Visualizations

Signaling Pathway of this compound

TQ05310_Pathway cluster_Mitochondria Mitochondrion aKG α-Ketoglutarate mIDH2 Mutant IDH2 (R140Q/R172K) aKG->mIDH2 Converted by TwoHG 2-Hydroxyglutarate (Oncometabolite) mIDH2->TwoHG Differentiation_Block Block of Hematopoietic Differentiation TwoHG->Differentiation_Block Induces This compound This compound This compound->mIDH2 Inhibits Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Mechanism of action of this compound in inhibiting mutant IDH2.

Experimental Workflow for SEDDS Formulation and Evaluation

SEDDS_Workflow cluster_Formulation Formulation Development cluster_Characterization In Vitro Characterization cluster_InVivo In Vivo Evaluation Solubility 1. Excipient Solubility Screening PhaseDiagram 2. Construct Pseudo-Ternary Phase Diagram Solubility->PhaseDiagram Preparation 3. Prepare Drug-Loaded SEDDS Pre-concentrate PhaseDiagram->Preparation Emulsification 4. Test Emulsification Efficiency Preparation->Emulsification DropletSize 5. Measure Droplet Size (DLS) Emulsification->DropletSize Decision Proceed to In Vivo? DropletSize->Decision Dosing 6. Oral Administration to Animal Model PK_Study 7. Pharmacokinetic Analysis (Plasma/Tumor) Dosing->PK_Study PD_Study 8. Pharmacodynamic Analysis (2-HG Levels) PK_Study->PD_Study Decision->Dosing

Caption: Workflow for developing and testing a this compound SEDDS formulation.

References

Interpreting unexpected results in TQ05310 differentiation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TQ05310 in cellular differentiation assays. This compound is a potent and selective inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), specifically targeting the R140Q and R172K variants.[1][2] It functions by suppressing the production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), thereby inducing differentiation in cells harboring these mutations.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor that binds to the dimer interface of mutant IDH2 enzymes.[3] This binding event prevents the neomorphic activity of the mutant enzyme, which is the conversion of α-ketoglutarate (α-KG) to 2-HG.[1][2] The subsequent reduction in intracellular 2-HG levels relieves the block on cellular differentiation, allowing the cells to mature along their specific lineage.

Q2: Which IDH2 mutations is this compound effective against?

A2: this compound is a potent inhibitor of both IDH2-R140Q and IDH2-R172K mutant enzymes.[1][2] It has been shown to be more effective than the inhibitor AG-221, particularly against the IDH2-R172K mutation.[1]

Q3: Does this compound affect wild-type IDH1/2 or mutant IDH1?

A3: No, this compound is highly selective for mutant IDH2 and does not show inhibitory activity against wild-type IDH1 or IDH2, nor against mutant IDH1.[1]

Q4: What is the primary cellular effect of this compound in cancer cells with IDH2 mutations?

A4: The primary effect of this compound is the induction of cellular differentiation.[4] It does not typically cause significant inhibition of cell proliferation.[4]

Troubleshooting Guide

Issue 1: Low or No Induction of Differentiation Markers
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve with a range of this compound concentrations to determine the optimal concentration for your specific cell line. A starting point could be concentrations ranging from 0.1 µM to 10 µM.
Insufficient Treatment Duration Conduct a time-course experiment, analyzing differentiation marker expression at various time points (e.g., 4, 7, 10, and 14 days) to identify the optimal treatment duration.
Cell Line Insensitivity or Acquired Resistance Confirm the IDH2 mutation status of your cell line. Over time, cell lines in culture can change. Consider performing genomic sequencing to verify the presence of the target mutation. Resistance to IDH inhibitors can arise from second-site mutations in the IDH2 gene.[3]
Incorrect Choice or Assessment of Differentiation Markers Ensure you are using a panel of well-validated markers for the expected lineage of differentiation. Some markers can be transiently expressed or may not be reliable for early-stage differentiation.[5] Validate marker expression using multiple techniques (e.g., qPCR, flow cytometry, immunofluorescence).
Problems with Differentiation-Inducing Media Components If your protocol requires additional cytokines or growth factors to promote differentiation (e.g., EPO for erythroid differentiation), ensure they are fresh and used at the correct concentration.[6]
Issue 2: High Levels of Cell Death Observed
Possible Cause Troubleshooting Steps
This compound Concentration is Too High Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a wider range of concentrations, including those below the reported IC50 value for 2-HG inhibition.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a solvent-only control in your experiments.[4]
Prolonged Exposure to the Inhibitor Reduce the incubation time or consider a pulsed treatment regimen. Continuous exposure may be toxic to some cell lines.
Inhibitor Degradation or Impurity Purchase this compound from a reputable source. Ensure proper storage conditions and prepare fresh stock solutions regularly.
Issue 3: High Variability Between Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Seeding Density Ensure a uniform cell seeding density across all wells and plates. Cell confluency can significantly impact differentiation efficiency.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Passage Number of Cells Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered differentiation potential.
Inconsistent Timing of Media Changes and this compound Addition Adhere to a strict schedule for all experimental manipulations, including media changes and the addition of this compound.

Quantitative Data

Table 1: Inhibitory Activity of this compound against Mutant IDH2 Enzymes

EnzymeThis compound IC50 (nmol/L)AG-221 IC50 (nmol/L)
IDH2-R140Q136.9229.3
IDH2-R172K37.9624.5

Data from cell-based enzyme assays.

Table 2: Effect of this compound on (R)-2-Hydroxyglutarate (2-HG) Production

Cell LineTreatment (0.2 µmol/L)% Inhibition of 2-HG
U-87 MG/IDH2-R140QThis compound78.2%
AG-22167.3%
U-87 MG/IDH2-R172KThis compound74.7%
AG-221No significant inhibition

Experimental Protocols

Protocol: In Vitro Differentiation Assay of IDH2-Mutant Leukemia Cells

This protocol is adapted from studies on IDH2 inhibitors in TF-1 erythroleukemia cells.[6][7][8]

1. Cell Culture and Seeding:

  • Culture TF-1 cells expressing IDH2-R140Q or IDH2-R172K in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and human granulocyte-macrophage colony-stimulating factor (GM-CSF).
  • Wash the cells three times with PBS to remove GM-CSF.[7]
  • Seed the cells in a multi-well plate at a density of 2 x 10^5 cells/mL in the above medium without GM-CSF.

2. This compound Treatment and Differentiation Induction:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM).
  • Add the this compound-containing medium or a vehicle control (DMSO) to the cells.
  • To induce erythroid differentiation, replace GM-CSF with erythropoietin (EPO) at a concentration of 2 IU/mL.[6]

3. Incubation and Monitoring:

  • Incubate the cells for 7-14 days, changing the medium with fresh this compound and EPO every 2-3 days.
  • Monitor the cells for morphological changes indicative of differentiation.

4. Assessment of Differentiation:

  • Harvest the cells at the end of the incubation period.
  • Assess the expression of differentiation markers. For erythroid differentiation, this can include hemoglobin (HBG) levels, or surface markers like CD71 and CD235a, which can be quantified by qPCR, western blot, or flow cytometry.

Visualizations

TQ05310_Mechanism_of_Action cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate mutant_IDH2 Mutant IDH2 (R140Q/R172K) Isocitrate->mutant_IDH2 Wild-type activity (inhibited) alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH2 mutant_IDH2->alpha_KG Neomorphic activity 2_HG (R)-2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->2_HG TET_enzymes TET Enzymes & other α-KG-dependent dioxygenases 2_HG->TET_enzymes Inhibition This compound This compound This compound->mutant_IDH2 Histone_DNA_demethylation Histone & DNA Demethylation TET_enzymes->Histone_DNA_demethylation Differentiation_block Differentiation Block TET_enzymes->Differentiation_block Differentiation_genes Differentiation Genes Histone_DNA_demethylation->Differentiation_genes Activation Cellular_differentiation Cellular Differentiation Differentiation_genes->Cellular_differentiation

Caption: Signaling pathway of this compound in mutant IDH2 cells.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Differentiation Assay start Start culture_cells Culture IDH2-mutant cells (e.g., TF-1) start->culture_cells wash_cells Wash cells to remove proliferative factors culture_cells->wash_cells seed_cells Seed cells in multi-well plates wash_cells->seed_cells add_treatment Add this compound and differentiation-inducing factors (e.g., EPO) seed_cells->add_treatment incubate Incubate for 7-14 days (with media changes) add_treatment->incubate harvest_cells Harvest cells incubate->harvest_cells analyze_differentiation Analyze differentiation markers (qPCR, Flow Cytometry, etc.) harvest_cells->analyze_differentiation end End analyze_differentiation->end

Caption: General experimental workflow for a this compound differentiation assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Unexpected Results unexpected_result Unexpected Result no_differentiation No/Low Differentiation unexpected_result->no_differentiation high_cell_death High Cell Death unexpected_result->high_cell_death high_variability High Variability unexpected_result->high_variability check_concentration Check this compound Concentration no_differentiation->check_concentration check_duration Check Treatment Duration no_differentiation->check_duration check_cell_line Verify Cell Line (Mutation Status) no_differentiation->check_cell_line check_markers Validate Differentiation Markers no_differentiation->check_markers high_cell_death->check_concentration Too high? check_solvent Check Solvent Concentration high_cell_death->check_solvent check_seeding Standardize Seeding Density high_variability->check_seeding check_passage Use Consistent Passage Number high_variability->check_passage

Caption: Troubleshooting decision tree for this compound differentiation assays.

References

Validation & Comparative

TQ05310 Demonstrates Superior Potency Over Other IDH2 Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that TQ05310, a novel inhibitor of isocitrate dehydrogenase 2 (IDH2), exhibits enhanced potency against clinically relevant IDH2 mutations compared to the approved drug Enasidenib (AG-221) and other investigational agents. This guide provides a detailed comparison of the inhibitory activities, experimental methodologies, and the underlying signaling pathways pertinent to researchers and drug development professionals.

Mutations in the IDH2 enzyme are key drivers in several cancers, including acute myeloid leukemia (AML). These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumorigenesis. Targeted inhibition of mutant IDH2 is a validated therapeutic strategy.

Comparative Potency of IDH2 Inhibitors

This compound has emerged as a highly potent inhibitor of both the IDH2-R140Q and IDH2-R172K mutations.[1][2][3][4] Preclinical studies consistently demonstrate its superiority, particularly against the R172K mutant, which is associated with more severe clinical manifestations and is less effectively targeted by Enasidenib.[2][4]

A summary of the half-maximal inhibitory concentrations (IC50) from various in vitro assays is presented below, highlighting the comparative potency of this compound against other notable IDH2 inhibitors.

InhibitorTargetEnzymatic Assay IC50 (nM)Cellular 2-HG IC50 (nM)Cell Line
This compound IDH2-R140Q 136.9 ± 15.8 [1][2]9.9 ± 2.8 [1]TF-1
IDH2-R172K 37.9 ± 7.3 [1][2]40.9 ± 1.6 [1]TF-1
IDH2-WTNo apparent inhibition[1][2]--
IDH1-WT/mutantsNo apparent inhibition[1][2]--
Enasidenib (AG-221) IDH2-R140Q229.3 ± 23.2[1][2]24.7 ± 2.3[1]TF-1
IDH2-R172K624.5 ± 146.3[1][2]732.0 ± 331.4[1]TF-1
IDH2-WT>10,000[5]--
AGI-6780 IDH2-R140Q23[1][6][7][8]18[6][7]TF-1
IDH2-WT190[7]--
Vorasidenib (AG-881) IDH2-R140Q7 - 14[9][10]118[11]U-87 MG
IDH2-R172K130[9][10]32[11]TF-1
BAY-1436032 IDH2-WT/mutants>100,000[12]No reduction in 2-HG[13]-

IDH2 Signaling Pathway and Mechanism of Inhibition

Wild-type IDH2 is a crucial enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), reducing NADP+ to NADPH in the process. However, specific mutations in IDH2 confer a neomorphic activity, enabling the enzyme to convert α-KG to the oncometabolite 2-HG. High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation, a block in hematopoietic cell differentiation, and the promotion of leukemogenesis.[14] IDH2 inhibitors like this compound are designed to allosterically bind to the mutant enzyme, blocking the production of 2-HG and thereby restoring normal cellular differentiation.

IDH2_Signaling_Pathway Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Substrate aKG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 (R140Q, R172K) aKG->Mutant_IDH2 Substrate TwoHG D-2-Hydroxyglutarate (2-HG) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2, JmjC) TwoHG->Dioxygenases Inhibits WT_IDH2->aKG Produces Mutant_IDH2->TwoHG Produces (Neomorphic Activity) Epigenetic_Changes Epigenetic Dysregulation (DNA & Histone Hypermethylation) Dioxygenases->Epigenetic_Changes Regulates Diff_Block Block in Cellular Differentiation Epigenetic_Changes->Diff_Block Leads to Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis Promotes This compound This compound This compound->Mutant_IDH2 Inhibits

IDH2 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other IDH2 inhibitors.

Biochemical Enzyme Inhibition Assay (NADPH Consumption)

This assay measures the ability of an inhibitor to block the enzymatic activity of purified mutant IDH2 by monitoring the consumption of the cofactor NADPH.

  • Materials:

    • Purified recombinant human mutant IDH2 (e.g., R140Q, R172K) and wild-type IDH2 enzymes.

    • Test inhibitors (e.g., this compound, Enasidenib) dissolved in DMSO.

    • Assay Buffer (e.g., 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT).

    • Substrate: α-ketoglutarate (α-KG).

    • Cofactor: NADPH.

    • Detection Reagent: Diaphorase and Resazurin.

    • 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the inhibitor dilutions or DMSO (vehicle control) to the wells.

    • Add the purified IDH2 enzyme to the wells and pre-incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH.

    • Incubate the reaction for a set time (e.g., 60 minutes) at 37°C.

    • Stop the reaction and add the diaphorase/resazurin detection reagent.

    • Incubate for a short period to allow for color development.

    • Measure the fluorescence (e.g., Ex 544 nm/Em 590 nm) using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15]

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the reduction of intracellular 2-HG levels in cells expressing mutant IDH2 after treatment with an inhibitor.

  • Materials:

    • Cell line expressing mutant IDH2 (e.g., TF-1 or U-87 MG cells with IDH2-R140Q or R172K).

    • Cell culture medium and supplements.

    • Test inhibitors.

    • Cold extraction solvent (e.g., 80% methanol).

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Procedure:

    • Seed the mutant IDH2-expressing cells in multi-well plates.

    • Treat the cells with various concentrations of the inhibitor or DMSO for a specified duration (e.g., 48-72 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Perform metabolite extraction by adding the cold extraction solvent and incubating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

    • Analyze the 2-HG levels in the cell lysates using a validated LC-MS/MS method.[14][16]

    • Normalize the 2-HG levels to cell number or protein concentration.

    • Calculate the percent reduction in 2-HG production and determine the IC50 value.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start Purified Mutant IDH2 b_inhibitor Add Inhibitor (e.g., this compound) b_start->b_inhibitor b_reaction Add α-KG & NADPH b_inhibitor->b_reaction b_measure Measure NADPH Consumption b_reaction->b_measure b_ic50 Calculate Enzymatic IC50 b_measure->b_ic50 c_start Mutant IDH2 Cell Line c_inhibitor Treat with Inhibitor c_start->c_inhibitor c_extract Metabolite Extraction c_inhibitor->c_extract c_measure Measure 2-HG (LC-MS/MS) c_extract->c_measure c_ic50 Calculate Cellular IC50 c_measure->c_ic50

General experimental workflow for assessing IDH2 inhibitor potency.

Conclusion

The available preclinical data strongly support this compound as a highly potent and dual inhibitor of the IDH2-R140Q and R172K mutants, outperforming the clinically approved inhibitor Enasidenib, especially against the R172K variant.[1][2][3][4] Its favorable potency and selectivity profile, as determined by rigorous biochemical and cellular assays, underscore its potential as a promising therapeutic candidate for patients with IDH2-mutated cancers. Further clinical investigation of this compound is warranted based on this solid preclinical foundation.[4]

References

TQ05310: A Potent Dual Inhibitor of IDH2 R140Q and R172K Mutants Demonstrates Superior 2-HG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of TQ05310 against other selective and dual mutant isocitrate dehydrogenase (IDH) inhibitors showcases its potent and broader activity against key oncogenic IDH2 mutations. This guide provides an objective comparison of this compound's performance, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme are significant drivers in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis by altering cellular metabolism and epigenetic regulation.[1] this compound has emerged as a potent inhibitor of two key IDH2 mutations, R140Q and R172K, demonstrating superior or comparable efficacy to existing inhibitors.[2][3]

Comparative Inhibitory Activity on 2-HG Production

Experimental data highlights the superior performance of this compound in inhibiting 2-HG production, particularly against the IDH2-R172K mutant, a variant associated with more severe clinical manifestations.[2][4]

InhibitorTarget(s)IDH2-R140Q IC₅₀ (nM)IDH2-R172K IC₅₀ (nM)Notes
This compound IDH2-R140Q, IDH2-R172K9.9 ± 2.8 (TF-1 cells) 136.9 ± 15.8 (cell-based enzyme assay)[2][3]40.9 ± 1.6 (TF-1 cells) 37.9 ± 7.3 (cell-based enzyme assay)[2][3]Demonstrates potent dual inhibition.[2]
AG-221 (Enasidenib) Primarily IDH2-R140Q24.7 ± 2.3 (TF-1 cells) 229.3 ± 23.2 (cell-based enzyme assay)[2][3]732.0 ± 331.4 (TF-1 cells) 624.5 ± 146.3 (cell-based enzyme assay)[2][3]Shows significantly weaker activity against the R172K mutant.[2][4]
AG-120 (Ivosidenib) Primarily IDH1 mutantsNo significant inhibition at micromolar concentrations.[5][6]No significant inhibition at micromolar concentrations.[5][6]Highly selective for IDH1 mutants.[5]
Olutasidenib (FT-2102) Primarily IDH1 mutantsNo appreciable inhibition (>20 µM).[7]No appreciable inhibition (>20 µM).[7]A potent and selective inhibitor of mutant IDH1.[8]

In cell-based assays using U-87 MG cells, this compound at 0.2 µmol/L inhibited 2-HG production in IDH2-R140Q expressing cells by 78.2%, compared to 67.3% for AG-221 at the same concentration.[2][3] More strikingly, this compound inhibited 2-HG production in IDH2-R172K expressing cells by 74.7%, whereas AG-221 showed negligible inhibition.[2][3]

Mutant IDH2 Signaling Pathway

Mutations in the IDH2 enzyme confer a neomorphic activity, altering its normal function within the tricarboxylic acid (TCA) cycle. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains the ability to reduce α-KG to the oncometabolite 2-HG, a process that consumes NADPH.[1][9] This accumulation of 2-HG is a key event in the pathogenesis of IDH2-mutant cancers.[1]

Mutant_IDH2_Signaling_Pathway Mutant IDH2 Signaling Pathway Isocitrate Isocitrate WT_IDH2 Wild-Type IDH2 Isocitrate->WT_IDH2 Normal Metabolism aKG α-Ketoglutarate (α-KG) Mutant_IDH2 Mutant IDH2 (R140Q/R172K) aKG->Mutant_IDH2 Neomorphic Activity TwoHG 2-Hydroxyglutarate (2-HG) Oncogenesis Oncogenesis TwoHG->Oncogenesis Promotes WT_IDH2->aKG Mutant_IDH2->TwoHG NADP NADP+ Mutant_IDH2->NADP NADPH NADPH NADPH->Mutant_IDH2 This compound This compound This compound->Mutant_IDH2 Inhibits

Caption: The signaling pathway of mutant IDH2 leading to 2-HG production and oncogenesis.

Experimental Protocols

Cell-Based Assay for 2-HG Production Inhibition

This protocol outlines the key steps for evaluating the inhibitory effect of compounds on 2-HG production in cells expressing mutant IDH2.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., U-87 MG glioblastoma or TF-1 leukemia cells) engineered to express specific IDH2 mutations (R140Q or R172K).[2][3]

    • Seed the cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, AG-221) and a vehicle control (e.g., DMSO).

    • Treat the cells with the compounds for a specified duration, typically 72 hours.[3]

  • Sample Preparation for LC-MS/MS:

    • After incubation, collect the cell culture medium or cell lysates.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., methanol).[10]

    • Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[11]

  • Derivatization (Optional but Recommended for Enantiomer Separation):

    • To distinguish between D-2-HG and L-2-HG, derivatize the dried samples using a chiral derivatizing agent such as diacetyl-L-tartaric anhydride (B1165640) (DATAN).[4][12]

  • LC-MS/MS Analysis:

    • Reconstitute the dried (and derivatized) samples in an appropriate solvent.

    • Inject the samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2][13]

    • Separate the metabolites using a suitable chromatography column (e.g., HILIC or C18).[4][11]

    • Quantify the amount of 2-HG by monitoring specific mass transitions for 2-HG and an internal standard.[13]

  • Data Analysis:

    • Generate a standard curve using known concentrations of 2-HG to quantify the levels in the samples.

    • Calculate the percentage of 2-HG inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Validating 2-HG Inhibition

The following diagram illustrates the typical workflow for validating the inhibitory effect of a compound on 2-HG production.

Experimental_Workflow Workflow for Validating 2-HG Production Inhibition cluster_0 In Vitro Assay cluster_1 In Vivo Model (Optional) Cell_Culture 1. Cell Culture (IDH2 mutant cell line) Compound_Treatment 2. Compound Treatment (e.g., this compound) Cell_Culture->Compound_Treatment Sample_Prep 3. Sample Preparation (Lysis/Extraction) Compound_Treatment->Sample_Prep LCMS 4. 2-HG Measurement (LC-MS/MS) Sample_Prep->LCMS Data_Analysis 5. Data Analysis (IC50 determination) LCMS->Data_Analysis Xenograft A. Xenograft Model (Tumor implantation) Inhibitor_Admin B. Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Harvest C. Tumor/Plasma Collection Inhibitor_Admin->Tumor_Harvest TwoHG_Analysis D. 2-HG Analysis Tumor_Harvest->TwoHG_Analysis

Caption: A typical experimental workflow for validating the inhibition of 2-HG production.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for cancers harboring IDH2 mutations. Its potent dual inhibitory activity against both the R140Q and the more challenging R172K mutants distinguishes it from other inhibitors like AG-221 (Enasidenib), which shows limited efficacy against the R172K variant.[2][4] The high selectivity of inhibitors such as AG-120 (Ivosidenib) and Olutasidenib (FT-2102) for IDH1 underscores the importance of developing specific and potent inhibitors for different IDH isoforms and their various mutations. The presented data and protocols provide a framework for the continued evaluation and comparison of novel IDH inhibitors, with this compound representing a significant advancement in this therapeutic area.

References

Independent validation of TQ05310's efficacy in published studies

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of TQ05310's efficacy against other therapies, supported by published experimental data, for researchers, scientists, and drug development professionals.

This compound has emerged as a potent and selective inhibitor of mutated isocitrate dehydrogenase 2 (IDH2), a critical metabolic enzyme implicated in various cancers, including acute myeloid leukemia (AML). Published research provides a detailed pharmacological characterization of this compound, highlighting its superior activity in preclinical models compared to the established inhibitor AG-221 (enasidenib). This guide synthesizes the available data to offer a clear comparison of this compound's performance and a detailed overview of the experimental protocols used for its validation.

Comparative Efficacy of this compound and AG-221

This compound has been shown to potently target both the IDH2-R140Q and IDH2-R172K mutants, whereas AG-221 is primarily effective against the IDH2-R140Q mutation and exhibits weaker activity towards the IDH2-R172K variant.[1][2] This broader spectrum of activity suggests this compound may offer a therapeutic advantage in a wider range of patients with IDH2-mutated cancers.

In Vitro Enzymatic Inhibition

Cell-based enzyme assays demonstrate that this compound is more potent than AG-221 at inhibiting the enzymatic activity of both IDH2-R140Q and IDH2-R172K mutants.[3]

CompoundTarget MutantIC50 (nmol/L)
This compound IDH2-R140Q136.9
AG-221IDH2-R140Q229.3
This compound IDH2-R172K37.9
AG-221IDH2-R172K624.5

Data sourced from Gao, M. et al. Cancer Sci 2019, 110(10): 3306.[3]

Inhibition of Oncometabolite Production

Mutant IDH enzymes produce the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1] this compound effectively suppresses 2-HG production in cells expressing either the IDH2-R140Q or IDH2-R172K mutation. In a direct comparison, this compound showed greater inhibition of 2-HG in U-87 MG cells with the R140Q mutation and was significantly more effective in cells with the R172K mutation, where AG-221 had minimal effect.[3]

Cell LineCompound (0.2 µmol/L)% 2-HG Inhibition
U-87 MG (IDH2-R140Q)This compound 78.2%
U-87 MG (IDH2-R140Q)AG-22167.3%
U-87 MG (IDH2-R172K)This compound 74.7%
U-87 MG (IDH2-R172K)AG-221Similar to vehicle

Data sourced from Gao, M. et al. Cancer Sci 2019, 110(10): 3306.[3]

Induction of Cell Differentiation

The accumulation of 2-HG is known to block the differentiation of hematopoietic progenitor cells.[1] In TF-1 acute myeloid leukemia cells, this compound induced a concentration-dependent increase in hemoglobin (HBG), a marker of erythroid differentiation, in cells with either the IDH2-R140Q or IDH2-R172K mutation.[1][3] In contrast, AG-221 only induced differentiation in the IDH2-R140Q expressing cells, consistent with its selective inhibitory profile.[1][3] Notably, neither this compound nor AG-221 significantly inhibited cell proliferation in these cell lines, suggesting their primary mechanism of action is the induction of differentiation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating mutant IDH2 inhibitors.

Mutant_IDH2_Signaling_Pathway Mutant IDH2 Signaling Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitors Inhibitors cluster_Downstream_Effects Cellular Effects Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH2 aKG->Isocitrate Mutant IDH2 (R140Q/R172K) TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG NADPH -> NADP+ Differentiation_Block Differentiation Block TwoHG->Differentiation_Block Promotes This compound This compound This compound->aKG Inhibits AG221 AG-221 AG221->aKG Inhibits (R140Q > R172K) Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Leads to

Caption: Mutant IDH2 converts α-KG to 2-HG, blocking cell differentiation.

Experimental_Workflow Experimental Workflow for this compound Evaluation cluster_In_Vitro In Vitro Assays cluster_In_Vivo In Vivo Studies Enzyme_Assay Enzymatic Activity Assay (Cell Lysates) TwoHG_Assay 2-HG Production Assay (U-87 MG & TF-1 cells) Diff_Assay Cell Differentiation Assay (TF-1 cells - HBG levels) PK_PD Pharmacokinetics & Pharmacodynamics Xenograft Tumor Xenograft Model (2-HG Inhibition) PK_PD->Xenograft start Construct Mutant IDH2 Lentiviral Vectors cell_infection Infect Cell Lines (HEK 293FT, TF-1, U-87 MG) start->cell_infection treatment Treat cells with This compound or AG-221 cell_infection->treatment treatment->Enzyme_Assay treatment->TwoHG_Assay treatment->Diff_Assay animal_model Administer this compound to Xenograft Mouse Model animal_model->PK_PD

Caption: Workflow for evaluating this compound's efficacy in vitro and in vivo.

Detailed Experimental Protocols

The following methodologies are based on the "Pharmacological characterization of this compound..." publication by Gao et al.

Cell Lines and Culture
  • HEK 293FT, TF-1, and U-87 MG cells were utilized in the studies.[3]

  • Lentiviral vectors were used to create cell lines that expressed either wild-type or mutant forms of IDH1 and IDH2.[3]

Cell-Based Mutant IDH2 Enzymatic Activity Assay
  • U-87 MG cells exogenously expressing the mutant IDH2 genes were harvested and lysed.

  • The cell lysates were incubated with varying concentrations of this compound or AG-221.

  • The enzymatic activity, specifically the conversion of α-ketoglutarate to 2-HG, was measured to determine the IC50 values.[4]

(R)-2-Hydroxyglutarate (2-HG) Production Assay
  • U-87 MG and TF-1 cells expressing either IDH2-R140Q or IDH2-R172K were treated with this compound or AG-221 for 72 hours.[3]

  • Following treatment, the concentration of 2-HG in the cell culture medium or cell lysates was quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4]

Cell Differentiation Assay
  • TF-1 cells, an acute myeloid leukemia cell line, harboring either the IDH2-R140Q or IDH2-R172K mutation were used.

  • These cells were induced to differentiate along the erythroid lineage.

  • The cells were treated with this compound or AG-221.

  • The levels of hemoglobin (HBG), a marker for erythroid differentiation, were measured to assess the extent to which the inhibitors could overcome the differentiation block caused by the mutant IDH2.[1][3]

In Vivo Tumor Xenograft Model
  • A tumor xenograft model was established using U-87 MG cells expressing the IDH2-R140Q mutation in mice.[3]

  • The mice received single doses of this compound (18.05 or 54.14 mg/kg).[3]

  • Pharmacokinetic parameters (Cmax, AUC, half-life) were measured in both plasma and tumor tissue.[3]

  • The levels of 2-HG in the tumors were measured at various time points to assess the pharmacodynamic effect of this compound.[3]

Conclusion

References

Comparative Analysis of TQ05310's Efficacy on IDH2 R140Q vs. R172K Mutants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the pharmacological effects of TQ05310, a potent inhibitor of isocitrate dehydrogenase 2 (IDH2), on two clinically significant mutants: R140Q and R172K. The data presented is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's activity and supporting experimental evidence.

Mutations in the IDH2 enzyme, particularly at residues R140 and R172, are implicated in various cancers, including acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic gain-of-function, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[4][5][6][7][8][9] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to tumorigenesis.[4][8] this compound has emerged as a potent inhibitor targeting both IDH2-R140Q and IDH2-R172K mutants.[1][10]

Quantitative Comparison of this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on the enzymatic activity of IDH2 mutants and the production of the oncometabolite 2-HG. For context, data for AG-221 (Enasidenib), another IDH2 inhibitor, is included to highlight the comparative potency of this compound, particularly against the R172K mutant.[10]

Table 1: Inhibition of Mutant IDH2 Enzymatic Activity (IC50, nmol/L)

Compound IDH2-R140Q IDH2-R172K
This compound 136.9 ± 15.8 37.9 ± 7.3
AG-221 229.3 ± 23.2 624.5 ± 146.3

Data represents the mean ± standard deviation.[10]

Table 2: Inhibition of 2-HG Production in TF-1 Cells (IC50, nmol/L)

Compound TF-1/IDH2-R140Q TF-1/IDH2-R172K
This compound 9.9 ± 2.8 40.9 ± 1.6
AG-221 24.7 ± 2.3 732.0 ± 331.4

Data represents the mean ± standard deviation.[10]

Table 3: Inhibition of 2-HG Production in U-87 MG Cells at 0.2 µmol/L

Cell Line % Inhibition by this compound % Inhibition by AG-221
U-87 MG/IDH2-R140Q 78.2% 67.3%
U-87 MG/IDH2-R172K 74.7% No significant inhibition

[10]

Signaling Pathway and Mechanism of Action

The R140Q and R172K mutations in IDH2 alter its catalytic activity. Instead of converting isocitrate to α-KG, the mutant enzymes gain the neomorphic ability to reduce α-KG to 2-HG.[7] this compound acts as an inhibitor of this mutant enzymatic activity, leading to a reduction in 2-HG levels.[1][10] This, in turn, relieves the block on cellular differentiation.[1][10]

G cluster_0 Mutant IDH2 Signaling cluster_1 This compound Mechanism of Action alpha_KG α-Ketoglutarate mutant_IDH2 Mutant IDH2 (R140Q or R172K) alpha_KG->mutant_IDH2 two_HG 2-Hydroxyglutarate (Oncometabolite) mutant_IDH2->two_HG Neomorphic Activity epigenetic Epigenetic Dysregulation two_HG->epigenetic diff_block Differentiation Block epigenetic->diff_block This compound This compound mutant_IDH2_inhibited Mutant IDH2 (R140Q or R172K) This compound->mutant_IDH2_inhibited Inhibits two_HG_reduced Reduced 2-HG mutant_IDH2_inhibited->two_HG_reduced Reduces Production diff_restored Restored Differentiation two_HG_reduced->diff_restored

This compound's mechanism of action on mutant IDH2 signaling.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Cell-Based Mutant IDH2 Enzymatic Activity Assay

  • Cell Lines: U-87 MG cells exogenously expressing IDH2-R140Q or IDH2-R172K mutants.

  • Procedure:

    • Cell lysates containing the mutant IDH2 enzymes were prepared.

    • Lysates were incubated with varying concentrations of this compound.

    • The enzymatic activity was measured to determine the concentration at which 50% of the activity was inhibited (IC50).[4]

2. 2-HG Production Assay

  • Cell Lines: U-87 MG and TF-1 cells expressing either IDH2-R140Q or IDH2-R172K.

  • Procedure:

    • Cells were treated with this compound for 72 hours.

    • The intracellular levels of 2-HG were quantified using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

    • IC50 values were calculated based on the dose-dependent reduction in 2-HG levels.[4][10]

3. Cell Differentiation Assay

  • Cell Line: TF-1 acute myeloid leukemia cells harboring doxycycline-inducible IDH2-R140Q or IDH2-R172K expression.

  • Procedure:

    • Expression of the mutant IDH2 was induced, which is known to block cell differentiation.

    • Cells were treated with varying concentrations of this compound.

    • Cell differentiation was assessed by measuring the levels of hemoglobin (HBG), a marker for erythroid-lineage differentiation. An increase in HBG levels indicates the induction of differentiation.[10][11]

G cluster_0 Experimental Workflow cluster_1 Assays start Start: Mutant IDH2-expressing cell lines treatment Treatment with This compound start->treatment enzymatic_assay Enzymatic Activity Assay treatment->enzymatic_assay two_hg_assay 2-HG Production Assay (LC-MS/MS) treatment->two_hg_assay diff_assay Differentiation Assay (HBG Measurement) treatment->diff_assay end Endpoint: Comparative Efficacy Data (IC50, % Inhibition) enzymatic_assay->end two_hg_assay->end diff_assay->end

Workflow for assessing this compound's efficacy.

Comparative Efficacy and Selectivity

The experimental data demonstrates that this compound is a potent inhibitor of both IDH2-R140Q and IDH2-R172K mutants.[10] Notably, it exhibits significantly greater potency against the R172K mutant compared to AG-221.[10] This is a crucial advantage, as the IDH2-R172K mutation can be associated with more severe clinical manifestations.[1]

The inhibitory effects of this compound on mutant IDH2 enzymatic activity translate directly to the suppression of 2-HG production in cancer cells.[10] Furthermore, the reduction in 2-HG levels by this compound effectively relieves the differentiation block in both R140Q and R172K-expressing AML cells.[10] In contrast, AG-221 was shown to be effective in inducing differentiation only in the R140Q-expressing cells.[10] this compound did not show significant inhibitory effects on wild-type IDH1/2 enzymes or other IDH1 mutants, indicating its selectivity for the targeted IDH2 mutants.[10]

References

Evaluating the Clinical Translatability of TQ05310 Preclinical Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the preclinical data for TQ05310, a novel inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), and assesses its potential for successful clinical translation. By comparing its performance with the clinically approved IDH2 inhibitor, Enasidenib (B560146) (AG-221), and the dual IDH1/2 inhibitor, Vorasidenib (AG-881), this guide offers a data-driven perspective for researchers and drug developers in the field of targeted cancer therapy.

Executive Summary

This compound demonstrates a promising preclinical profile, exhibiting potent and selective inhibition of the key oncogenic IDH2 mutants, R140Q and R172K. Notably, its enhanced activity against the R172K mutation, a form associated with more severe clinical manifestations, suggests a potential advantage over the currently approved IDH2 inhibitor, Enasidenib. Preclinical data indicates that this compound effectively suppresses the oncometabolite 2-hydroxyglutarate (2-HG), induces differentiation in cancer cells, and shows favorable pharmacokinetic properties in in vivo models. The comparison with Enasidenib, for which a clear correlation exists between preclinical mechanisms and clinical efficacy in acute myeloid leukemia (AML), provides a strong rationale for the continued clinical development of this compound. Furthermore, the broader context provided by Vorasidenib, a brain-penetrant dual IDH1/2 inhibitor successful in glioma, highlights the therapeutic potential of targeting IDH mutations in different cancer types.

Mechanism of Action: Targeting the Neomorphic Activity of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme confer a neomorphic (new) function, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, which play a crucial role in epigenetic regulation. This results in histone and DNA hypermethylation, leading to a block in cellular differentiation and promoting tumorigenesis.[4][5][6][7]

This compound, like Enasidenib, is a small molecule inhibitor that selectively targets these mutant IDH2 enzymes.[1][2][4][5] By binding to the mutant protein, it blocks the production of 2-HG, thereby restoring normal epigenetic programming and inducing the differentiation of malignant cells.[1][2][4][5] Vorasidenib is a dual inhibitor targeting both mutant IDH1 and IDH2 enzymes.[8][9][10][11][12]

cluster_0 Normal Cell cluster_1 Cancer Cell with IDH2 Mutation cluster_2 Therapeutic Intervention Wild-Type IDH2 Wild-Type IDH2 alpha-Ketoglutarate alpha-Ketoglutarate Wild-Type IDH2->alpha-Ketoglutarate Produces Isocitrate Isocitrate Isocitrate->Wild-Type IDH2 Substrate TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle Enters Mutant IDH2 Mutant IDH2 2-Hydroxyglutarate (2-HG) 2-Hydroxyglutarate (2-HG) Mutant IDH2->2-Hydroxyglutarate (2-HG) Produces (Oncometabolite) alpha-Ketoglutarate_mut alpha-Ketoglutarate alpha-Ketoglutarate_mut->Mutant IDH2 Substrate Epigenetic Dysregulation Epigenetic Dysregulation 2-Hydroxyglutarate (2-HG)->Epigenetic Dysregulation Differentiation Block Differentiation Block Epigenetic Dysregulation->Differentiation Block Tumorigenesis Tumorigenesis Differentiation Block->Tumorigenesis This compound / Enasidenib This compound / Enasidenib Mutant IDH2_inhibited Mutant IDH2 This compound / Enasidenib->Mutant IDH2_inhibited Inhibits 2-HG_reduced Reduced 2-HG Mutant IDH2_inhibited->2-HG_reduced Blocks Production Restored Differentiation Restored Differentiation 2-HG_reduced->Restored Differentiation Leads to

Caption: Mechanism of Mutant IDH2 and Therapeutic Inhibition.

Preclinical Performance: A Head-to-Head Comparison

The preclinical data for this compound, Enasidenib, and Vorasidenib have been summarized to facilitate a direct comparison of their potency, selectivity, and cellular activity.

In Vitro Enzymatic and Cellular Activity
ParameterThis compoundEnasidenib (AG-221)Vorasidenib (AG-881)
Target(s) Mutant IDH2 (R140Q, R172K)Mutant IDH2 (R140Q, R172K)Mutant IDH1 & IDH2
IC50 vs. IDH2-R140Q 136.9 nM[13]229.3 nM[13]Potent inhibition (specific IC50 not provided in searches)[14]
IC50 vs. IDH2-R172K 37.9 nM[13]624.5 nM[13]Potent inhibition (specific IC50 not provided in searches)[14]
Selectivity No significant inhibition of wild-type IDH1/2 or mutant IDH1[2]Selective for mutant IDH2 over wild-type[15]Dual inhibitor of mutant IDH1 and IDH2[14]
2-HG Inhibition (in cells) Potent inhibition in IDH2-R140Q and R172K expressing cells[1][13]Effective 2-HG reduction in IDH2 mutant cells[15]>97% 2-HG inhibition in an orthotopic glioma mouse model[14]
Induction of Differentiation Induces differentiation in both IDH2-R140Q and R172K expressing AML cells[1]Induces myeloid differentiation in preclinical models[5][15]Partially restores cellular differentiation[8]

Key Observation: this compound demonstrates superior potency against the IDH2-R172K mutation compared to Enasidenib in preclinical enzymatic assays. This is a significant finding, as the R172K mutation is associated with a more aggressive disease phenotype.

In Vivo Efficacy in Xenograft Models
ParameterThis compoundEnasidenib (AG-221)Vorasidenib (AG-881)
Animal Model U-87 MG/IDH2-R140Q xenograft (mice)[1]Primary AML xenograft models (mice)[15]Orthotopic glioma mouse model[14]
Pharmacokinetics Favorable PK characteristics with higher accumulation in tumors than plasma[1][13]Orally available[15]Brain-penetrant[8][14]
Pharmacodynamics Profoundly inhibited 2-HG production in tumors[1][13]Dose-dependent survival advantage[15]>97% inhibition of 2-HG production in glioma tissue[14]
Efficacy Sustained reduction of 2-HG levels in tumors[1]Induced differentiation and provided a statistically significant survival benefit in an aggressive AML xenograft model[15]Reduced tumor growth[16]

Key Observation: this compound shows good tumor penetration and effectively suppresses its target in in vivo models, a crucial characteristic for clinical translatability. Enasidenib's preclinical in vivo success in AML models has been a strong predictor of its clinical efficacy.

Clinical Landscape and Translatability

The clinical success of Enasidenib provides a valuable benchmark for predicting the potential clinical trajectory of this compound.

Clinical Efficacy of Comparators
DrugIndicationKey Clinical Outcomes
Enasidenib (AG-221) Relapsed/Refractory IDH2-mutant AMLOverall Response Rate (ORR): ~40%[17][18]. Complete Remission (CR) Rate: ~19%[17][18]. Median Overall Survival (OS): ~9.3 months[17][18].
Vorasidenib (AG-881) IDH-mutant Grade 2 GliomaSignificantly improved progression-free survival (PFS) and delayed time to next intervention[19][20][21].

Clinical Translatability Insight: The preclinical mechanism of action for Enasidenib, centered on 2-HG reduction and induction of differentiation, has translated well into clinical responses in patients with IDH2-mutant AML.[5][15] The similar preclinical profile of this compound, particularly its potent on-target activity, suggests a high probability of observing similar clinical benefits. The superior preclinical potency of this compound against the IDH2-R172K mutant could potentially translate to improved efficacy in this patient subpopulation.

Current Standard of Care

The current standard of care for IDH2-mutant AML often involves a combination of a hypomethylating agent (like azacitidine) with venetoclax.[18] For relapsed or refractory cases, Enasidenib is an approved targeted therapy.[18] The development of this compound and other novel IDH inhibitors aims to provide more effective and potentially less toxic treatment options.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols.

In Vitro IDH2 Enzymatic Inhibition Assay

Start Start Prepare Reagents Prepare purified recombinant mutant IDH2 enzyme, this compound, NADPH, and α-KG Start->Prepare Reagents Incubate Incubate enzyme with varying concentrations of this compound Prepare Reagents->Incubate Initiate Reaction Add NADPH and α-KG to start the reaction Incubate->Initiate Reaction Measure NADPH Consumption Monitor the decrease in NADPH fluorescence over time Initiate Reaction->Measure NADPH Consumption Calculate IC50 Determine the concentration of this compound that causes 50% inhibition of enzyme activity Measure NADPH Consumption->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for IDH2 Enzymatic Inhibition Assay.

This assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH2. The consumption of NADPH, a cofactor in the reaction, is monitored, typically through fluorescence.

Cellular 2-HG Measurement Assay

Start Start Cell Culture Culture cells expressing mutant IDH2 Start->Cell Culture Treat with Inhibitor Treat cells with varying concentrations of this compound Cell Culture->Treat with Inhibitor Harvest and Lyse Harvest cells and prepare cell lysates Treat with Inhibitor->Harvest and Lyse LC-MS/MS Analysis Quantify intracellular 2-HG levels using Liquid Chromatography- Tandem Mass Spectrometry Harvest and Lyse->LC-MS/MS Analysis Determine IC50 Calculate the IC50 for 2-HG reduction LC-MS/MS Analysis->Determine IC50 End End Determine IC50->End

Caption: Workflow for Cellular 2-HG Measurement.

This assay quantifies the level of the oncometabolite 2-HG in cells after treatment with an IDH2 inhibitor. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

AML Patient-Derived Xenograft (PDX) Model

Start Start Obtain Patient Sample Obtain primary AML cells from a patient with an IDH2 mutation Start->Obtain Patient Sample Implant into Mice Implant the AML cells into immunocompromised mice Obtain Patient Sample->Implant into Mice Monitor Engraftment Monitor for successful engraftment and tumor growth Implant into Mice->Monitor Engraftment Treat with this compound Administer this compound or vehicle control to the mice Monitor Engraftment->Treat with this compound Assess Efficacy Evaluate tumor growth inhibition, survival, and biomarker changes (e.g., 2-HG levels) Treat with this compound->Assess Efficacy End End Assess Efficacy->End

Caption: Workflow for AML Patient-Derived Xenograft Model Study.

PDX models are a powerful tool for evaluating the in vivo efficacy of anti-cancer agents as they more closely recapitulate the heterogeneity of human tumors.[22][23][24][25][26]

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential for successful clinical translation in the treatment of IDH2-mutant malignancies, particularly AML. Its potent and selective inhibition of both major IDH2 mutations, especially the R172K variant, positions it as a potentially superior alternative to the currently approved therapy, Enasidenib. The clear mechanistic rationale, coupled with promising in vitro and in vivo activity, provides a solid foundation for ongoing and future clinical trials.

Key factors that will determine the ultimate clinical success of this compound include its safety profile in humans, its efficacy in a larger and more diverse patient population, and its potential for use in combination with other standard-of-care agents. The robust preclinical package presented here suggests a high likelihood of a favorable risk-benefit profile, making this compound a compelling candidate for further development in the quest for more effective and personalized cancer therapies.

References

Safety Operating Guide

Proper Disposal Procedures for TQ05310: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for TQ05310 is not publicly available at the time of this writing. The following information provides general guidance for the disposal of hazardous laboratory chemicals and uses a related compound, Enasidenib (AG-221), as an illustrative example. It is imperative to obtain the official SDS for this compound from the manufacturer before handling or disposing of this substance.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide outlines the essential steps and considerations for the safe disposal of the research compound this compound.

Immediate Action: Obtain the Safety Data Sheet (SDS)

The definitive source for all safety, handling, and disposal information for any chemical is its Safety Data Sheet (SDS). The manufacturer of this compound is Jiangsu Chia-Tai Tianqing Pharmaceutical Co., Ltd. Researchers must contact them directly to request the SDS for this compound.

Manufacturer Contact Information
Company Jiangsu Chia-Tai Tianqing Pharmaceutical Co., Ltd.
Lianyungang Site No. 369 South Yuzhou Rd, Haizhou District, Lianyungang, Jiangsu Province, P. R. China 222062
Nanjing Site No. 1099 Fuying Rd, Jiangning District, Nanjing, Jiangsu Province, P.R. China 211122
Telephone +86 518 8609 5133 / +86 25 6906 5435[1]
Email --INVALID-LINK--[1][2]

General Laboratory Chemical Disposal Workflow

The following diagram illustrates a standard workflow for the disposal of hazardous chemical waste in a laboratory setting. This is a generalized procedure and must be adapted to the specific requirements outlined in the this compound SDS and your institution's environmental health and safety (EHS) protocols.

G cluster_pre_disposal Pre-Disposal Assessment cluster_handling Waste Handling and Segregation cluster_disposal Final Disposal obtain_sds Obtain and Review SDS for this compound identify_hazards Identify Hazards (e.g., toxic, reactive, flammable) obtain_sds->identify_hazards Consult Section 2: Hazards Identification determine_waste_category Determine Waste Category (Solid, Liquid, Sharps) identify_hazards->determine_waste_category wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) determine_waste_category->wear_ppe segregate_waste Segregate Waste Streams wear_ppe->segregate_waste Prevent cross-contamination label_container Label Waste Container ('Hazardous Waste', Chemical Name, Date) segregate_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request Waste Pickup by EHS store_waste->request_pickup ehs_disposal Final Disposal by Licensed Facility request_pickup->ehs_disposal

General Workflow for Hazardous Chemical Waste Disposal.

Disposal Plan Based on a Structurally Related Compound: Enasidenib (AG-221)

Enasidenib (AG-221) is also an inhibitor of the IDH2 enzyme and shares structural similarities with this compound. The disposal procedures for Enasidenib can serve as a helpful, albeit non-definitive, reference. According to safety data sheets for Enasidenib, all waste containing the compound must be treated as hazardous waste.

Key Disposal Considerations for Enasidenib (Example Only):

  • Solid Waste: All contaminated solid materials, including empty containers, used personal protective equipment (PPE), and absorbent materials, should be collected in a designated, sealed, and clearly labeled hazardous waste container[3].

  • Liquid Waste: All liquid waste containing Enasidenib should be collected in a separate, sealed, and labeled hazardous waste container[3].

  • Spill Response: In the event of a spill, the area should be evacuated. For small solid spills, the powder should be carefully scooped to avoid creating dust and placed in a sealed container for disposal. Liquid spills should be absorbed with an inert material and placed in a sealed container[3].

  • Environmental Precautions: The compound is noted as being very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent the product from reaching groundwater, water courses, or sewage systems[4]. Do not empty into drains[5].

  • Regulatory Compliance: Any unused medicinal product or waste material should be disposed of in accordance with local, state, and federal requirements[6].

Experimental Protocols

This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to the primary scientific literature.

By prioritizing the acquisition of the official Safety Data Sheet and adhering to both the manufacturer's specific guidelines and general best practices for hazardous waste management, researchers can ensure the safe and compliant disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.